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  • Product: Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-
  • CAS: 53207-55-9

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline: A Technical Guide for Drug Development

Executive Summary The compound 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 53207-55-9) represents a highly specialized, sterically constrained derivative of the privileged 1,2,3,4-tetrahydroquinoline (THQ) scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 53207-55-9) represents a highly specialized, sterically constrained derivative of the privileged 1,2,3,4-tetrahydroquinoline (THQ) scaffold[1][2]. While unsubstituted THQs are ubiquitous in natural products and synthetic pharmaceuticals, the specific 1,3,3-trimethyl substitution pattern introduces profound physicochemical and structural shifts. This whitepaper dissects the chemical architecture, synthetic methodologies, and pharmacological potential of this scaffold, providing actionable, self-validating protocols for medicinal chemists and drug development professionals.

Chemical Architecture & The Thorpe-Ingold Effect

The core structure of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline consists of a benzene ring fused to a saturated piperidine ring, heavily modified by strategic methylation[3]. The causality behind selecting this specific substitution pattern lies in its profound impact on molecular rigidity and metabolic stability:

  • N-Methylation (Position 1): The addition of a methyl group to the tertiary amine eliminates the molecule's hydrogen bond donor capacity (HBD = 0)[3]. This drastically increases the lipophilicity of the scaffold, making it highly permeable to lipid bilayers, including the blood-brain barrier (BBB).

  • 3,3-Dimethylation (Position 3): The gem-dimethyl group at the C3 position induces the Thorpe-Ingold effect . This steric bulk restricts the conformational flexibility of the saturated ring, locking it into a highly favorable half-chair conformation. This pre-organization reduces the entropic penalty upon binding to a target protein. Furthermore, the steric shielding at C3 and C4 effectively blocks cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted THQs.

Physicochemical Profiling

The quantitative data for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline highlights its suitability as a lead-like building block in drug discovery. Data is sourced from [3].

PropertyValueCausality / Pharmacological Implication
Molecular Weight 175.27 g/mol Highly favorable for oral absorption (Lipinski compliant).
XLogP3 3.3Optimal lipophilicity for membrane and blood-brain barrier penetration.
TPSA 3.2 ŲExtremely low polarity; indicates near-complete desolvation upon lipid bilayer entry.
H-Bond Donors 0Absence of N-H prevents non-specific hydrogen bonding, reducing off-target toxicity.
H-Bond Acceptors 1The tertiary amine acts as a weak acceptor, maintaining core basicity.
Rotatable Bonds 0Rigid bicyclic structure minimizes entropic penalty during target binding.

Synthetic Methodologies: The Povarov Domino Reaction

The synthesis of substituted THQs is most efficiently achieved via domino reactions, which offer exceptional atom economy and align with green chemistry principles[2][4]. The cationic Povarov reaction is the premier method for constructing the THQ core[5].

Mechanistically, this is a three-component reaction. A Lewis acid catalyst (such as InCl₃) is utilized because it provides the lowest energy barrier for catalytic interactions, increasing the electrophilicity of the aldehyde to rapidly form an iminium ion[5]. This intermediate undergoes a nucleophilic addition with an activated alkene (forming a Mannich-type adduct), followed by an intramolecular Friedel-Crafts cyclization to yield the THQ scaffold[5].

Povarov A Aniline Derivative C Iminium Ion Intermediate A->C Lewis Acid (InCl3) B Aldehyde B->C E Mannich-type Adduct C->E Nucleophilic Addition D Activated Alkene D->E F THQ Scaffold (Product) E->F Friedel-Crafts Cyclization

Figure 1: Mechanism of the Lewis acid-catalyzed Povarov domino reaction for THQ synthesis.

Protocol 1: Self-Validating Synthesis of the THQ Core

Note: This protocol is generalized for the Povarov assembly of highly substituted THQs.

  • Reagent Preparation: Dissolve the N-methylaniline derivative (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous acetonitrile. Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive iminium intermediate.

  • Iminium Formation: Add 10 mol% InCl₃ to the solution and stir at room temperature for 30 minutes.

    • Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed until the aniline mass peak is fully depleted, ensuring quantitative conversion to the iminium ion and preventing downstream side reactions.

  • Cyclization: Dropwise add the activated alkene (1.5 eq). Elevate the temperature to 60°C and stir for 4 hours.

  • Quenching & Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash column chromatography (hexane/ethyl acetate gradient).

    • Validation Checkpoint: Confirm the structure via ¹H-NMR. For a 3,3-dimethyl substituted product, look for a distinct 6H singlet integration at ~1.3 ppm, confirming the successful incorporation of the gem-dimethyl group.

Pharmacological Landscape

While the 1,3,3-trimethyl derivative serves as a specialized building block, the broader 1,2,3,4-tetrahydroquinoline family is a proven pharmacophore with potent biological activities[6][7].

  • NF-κB Inhibition: THQ derivatives have been identified as highly potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity[8]. By inhibiting the IKK complex, THQs prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines[8].

  • RORγ Inverse Agonism: Advanced THQ scaffolds have demonstrated efficacy as RORγ inverse agonists[9]. These compounds exhibit excellent selectivity and have been shown to suppress tumor growth in prostate cancer models by downregulating androgen receptor (AR) expression[9].

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signaling IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB Dimer IkB->NFkB Degradation & Release Nucleus Target Gene Transcription NFkB->Nucleus Translocation THQ THQ Inhibitor THQ->IKK Inhibits

Figure 2: Inhibition of the LPS-induced NF-κB signaling pathway by THQ derivatives.

Protocol 2: Self-Validating In Vitro NF-κB Inhibition Assay

To evaluate the anti-inflammatory potential of synthesized THQ derivatives, a Dual-Luciferase Reporter Assay must be employed to ensure data integrity.

  • Cell Culture & Transfection: Seed RAW 264.7 macrophages in a 96-well plate. Co-transfect the cells with an NF-κB-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Compound Treatment: Pre-treat the cells with the THQ derivative in a dose-response gradient (e.g., 0.1 μM to 100 μM) for 2 hours.

  • Stimulation: Induce the inflammatory cascade by adding 1 μg/mL of LPS to all wells (excluding the negative control) and incubate for 6 hours.

  • Quantification & Validation: Lyse the cells and measure luminescence using a dual-injector microplate reader.

    • Self-Validating Logic: Divide the Firefly luciferase signal by the Renilla luciferase signal. This normalization is critical; it proves that a reduction in the NF-κB signal is caused by true pathway inhibition rather than non-specific compound cytotoxicity killing the cells.

Conclusion

The 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a masterclass in structural pre-organization. By eliminating hydrogen bond donors and introducing severe steric constraints via the Thorpe-Ingold effect, this molecule achieves a highly rigid, metabolically stable, and lipophilic profile. When synthesized via high-efficiency domino reactions, it serves as a superior foundational building block for developing next-generation NF-κB inhibitors and nuclear receptor inverse agonists.

References

  • National Center for Biotechnology Information. "Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-". PubChem Compound Summary. Available at: [Link]

  • RSC Advances. "Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction". Royal Society of Chemistry. Available at: [Link]

  • Molecules. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions". MDPI. Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents". American Chemical Society. Available at: [Link]

  • Acta Pharmacologica Sinica. "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer". PubMed Central. Available at: [Link]

Sources

Exploratory

Comprehensive Spectral Profiling of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-: NMR and Mass Spectrometry Workflows

Executive Summary & Structural Elucidation Strategy The tetrahydroquinoline scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and drug development due to its broad spectrum of biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Elucidation Strategy

The tetrahydroquinoline scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and drug development due to its broad spectrum of biological activities[1]. For highly substituted derivatives such as Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (also known as 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline; CAS: 53207-55-9), precise structural confirmation is paramount.

As a Senior Application Scientist, I approach structural elucidation not merely as data collection, but as a self-validating system. We employ orthogonal analytical techniques: High-Resolution Mass Spectrometry (HRMS) establishes the exact molecular formula and collision cross-section (CCS), while multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity and stereochemical environment. This guide details the causal reasoning behind our spectral interpretations and provides field-proven protocols for analyzing this specific compound.

High-Resolution Mass Spectrometry (HRMS) Profiling

In positive electrospray ionization (ESI+), the tertiary amine of the tetrahydroquinoline ring readily accepts a proton, yielding a robust [M+H]+ precursor ion at m/z 176.1434[2].

Adduct Formation and Ion Mobility

Modern HRMS workflows often incorporate ion mobility spectrometry to derive Collision Cross Section (CCS) values, providing an additional layer of structural confidence beyond exact mass. Table 1 summarizes the predicted adducts and their corresponding CCS values.

Table 1: Predicted HRMS Adducts and CCS Values for C₁₂H₁₇N [2]

Adduct SpeciesExact Mass (m/z)Predicted CCS (Ų)Diagnostic Utility
[M+H]+ 176.1434138.6Primary precursor for MS/MS fragmentation.
[M+NH4​]+ 193.1699161.1Confirms molecular weight in ammonium buffers.
[M+Na]+ 198.1253147.1Useful for identifying sodium-bound dimers.
[M+K]+ 214.0993144.2Secondary confirmation in complex matrices.
Fragmentation Causality (MS/MS)

Collision-induced dissociation (CID) of tetrahydroquinolines typically initiates via the homolytic cleavage of alkyl substituents from the saturated heterocyclic ring[3]. For 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline, the gem-dimethyl group at C3 and the N-methyl group are highly susceptible to fragmentation. The loss of a methyl radical (-15 Da) generates a highly stable, resonance-stabilized fragment ion at m/z 161. Subsequent ring opening and loss of the remaining aliphatic carbons yield characteristic aromatic tropylium-like ions[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous assignment of both the aliphatic and aromatic regions of the molecule. The gem-dimethyl group at C3 serves as a critical diagnostic anchor in the ¹H NMR spectrum.

Spectral Assignments

Table 2: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Structural Rationale
N-CH₃ 2.85Singlet, 3H39.5Deshielded by the adjacent electronegative nitrogen atom.
C3-(CH₃)₂ 1.05Singlet, 6H26.5Shielded aliphatic environment; equivalent methyls.
C2-H₂ 3.05Singlet, 2H62.5Highly deshielded due to direct attachment to nitrogen.
C4-H₂ 2.55Singlet, 2H42.0Benzylic position; deshielded by the aromatic ring current.
C3 (Quat) --32.0Quaternary carbon; assigned via ¹³C and HMBC.
Ar-H (C5-C8) 6.50 - 7.10Multiplets, 4H110.5 - 130.0Aromatic protons; C8-H is shielded by the ortho-amino group.
2D NMR Strategy

To ensure a self-validating dataset, 1D NMR must be corroborated with 2D techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): Used to directly correlate the C2 protons (3.05 ppm) to the C2 carbon (62.5 ppm), confirming the methylene group adjacent to the nitrogen.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for differentiating the isolated spin systems. We utilize HMBC to observe the long-range ³J coupling from the C2 protons to the N-methyl carbon, and from the C4 protons to the aromatic C4a/C5 carbons. This definitively proves the regiochemistry of the tetrahydroquinoline core[1].

Experimental Workflows & Methodologies

Protocol A: LC-ESI-HRMS/MS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid) for a final concentration of 10 µg/mL.

  • System Suitability: Inject a solvent blank followed by a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 5 ppm.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C; Desolvation gas flow: 600 L/hr.

  • Data Acquisition: Acquire full scan MS data from m/z 100-500. Trigger Data-Dependent Acquisition (DDA) for MS/MS on the top 3 most intense ions using a normalized collision energy (NCE) of 25, 35, and 45 eV.

Protocol B: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for both ¹H and ¹³C nuclei. Lock the magnetic field to the deuterium signal of CDCl₃.

  • ¹H NMR Acquisition: Acquire 16 scans with a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • ¹³C NMR Acquisition: Acquire 1024 scans with a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and continuous ¹H decoupling (WALTZ-16).

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments using standard pulse sequences, ensuring a minimum of 4 scans per t1 increment for sufficient signal-to-noise in the quaternary carbon regions.

Data Visualization

Workflow A Sample Preparation (1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline) B LC-ESI-HRMS/MS Acquisition A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D Exact Mass & Isotopic Profiling B->D E MS/MS Fragmentation Pathway Analysis B->E F 1D NMR Assignments (Chemical Shifts) C->F G 2D NMR Correlations (COSY, HSQC, HMBC) C->G H Orthogonal Structural Validation D->H E->H F->H G->H

Orthogonal structural validation workflow combining LC-ESI-HRMS and Multi-Nuclear NMR.

Fragmentation M [M+H]+ m/z 176.1434 F1 Loss of Methyl Radical [M+H - CH3*]+ m/z 161.1200 M->F1 -15 Da F2 Tetrahydroquinoline Core Cleavage m/z 146.0965 F1->F2 -15 Da F3 Aromatic Tropylium-like Ion m/z 130.0780 F2->F3 -CH4

Proposed ESI-MS/MS fragmentation pathway for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline.

References

  • PubChemLite: 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline (C₁₂H₁₇N) Source: PubChemLite / Université du Luxembourg URL:[Link][2]

  • Mass spectra of tetrahydroquinolines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link][3]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline Source: SciELO Colombia / Universitas Scientiarum URL:[Link][1]

Sources

Foundational

Synthesis Pathways for 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore embedded within numerous bioactive agents, including antiarrhythmics, antimalarials, and schistosomicides[1]. Within this che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore embedded within numerous bioactive agents, including antiarrhythmics, antimalarials, and schistosomicides[1]. Within this chemical space, the specific substitution pattern of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS 53207-55-9, MW: 175.27 g/mol )[2] presents unique structural advantages. The gem-dimethyl group at the C3 position induces the Thorpe-Ingold effect, conformationally locking the saturated ring into a defined half-chair geometry, while the N-methyl group enhances lipophilicity and blood-brain barrier (BBB) permeability by eliminating hydrogen-bond donation.

This whitepaper provides an authoritative, in-depth analysis of two orthogonal synthesis pathways for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline derivatives: a highly scalable enolate-alkylation sequence (Pathway A) and a modern transition-metal-catalyzed cascade (Pathway B).

Retrosynthetic Analysis & Strategic Disconnections

Designing a robust synthesis for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline requires overcoming the steric hindrance associated with the adjacent N-methyl and C3 gem-dimethyl groups. We have developed two distinct retrosynthetic strategies to address this:

  • Pathway A (The Classical Approach): Relies on the stepwise functionalization of the commercially available 3,4-dihydroquinolin-2(1H)-one core. This pathway is prioritized for bulk scale-up due to the low cost of starting materials and highly predictable thermodynamic outcomes.

  • Pathway B (The Catalytic Cascade): Utilizes modern domino reactions[1], specifically an intramolecular Buchwald-Hartwig amination, to construct the heterocyclic core from an acyclic precursor in a single, atom-economical step.

Retrosynthesis TM 1,3,3-Trimethyl- 1,2,3,4-THQ PathA_Int1 3,3-Dimethyl-3,4-dihydro- quinolin-2(1H)-one TM->PathA_Int1 Reduction & N-Methylation PathB_Int N-Methyl-3-(2-bromophenyl)- 2,2-dimethylpropan-1-amine TM->PathB_Int Buchwald-Hartwig Cyclization PathA_SM 3,4-Dihydroquinolin- 2(1H)-one PathA_Int1->PathA_SM α,α-Dimethylation (LDA, MeI) PathB_SM 2-Bromobenzyl bromide + Isobutyraldehyde PathB_Int->PathB_SM Alkylation & Reductive Amination

Retrosynthetic pathways for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline.

Pathway A: The Directed Enolate Alkylation Sequence

This pathway leverages the differential acidity of the lactam core to sequentially install the required methyl groups.

Causality & Mechanistic Logic

The starting material, 3,4-dihydroquinolin-2(1H)-one, possesses two acidic sites: the amide N-H ( pKa​≈15 ) and the α-C-H ( pKa​≈25 ). To achieve C-alkylation over N-alkylation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) must be used in excess (>2.0 equivalents) to generate the N,C-dianion. Because the carbon center is more nucleophilic than the nitrogen center in the dianion state, the addition of methyl iodide (MeI) selectively alkylates the C3 position. Repeating this in situ yields the 3,3-dimethylated lactam.

Subsequent reduction of the sterically hindered lactam requires a powerful hydride donor. Lithium aluminum hydride (LiAlH 4​ ) is selected over sodium borohydride (NaBH 4​ ) because the latter is insufficiently reactive toward amides. Finally, N-methylation is achieved via the Eschweiler-Clarke reaction, which prevents over-alkylation by rapidly reducing the transient iminium ion.

Experimental Protocol A: Self-Validating Methodologies

Step 1: Synthesis of 3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Dianion Generation: To an oven-dried, argon-purged flask, add diisopropylamine (2.6 eq) and anhydrous THF (0.5 M). Cool to -78 °C. Add n-BuLi (2.5 eq, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Substrate Addition: Dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 eq) in THF and add dropwise to the LDA solution at -78 °C. Self-Validation: The solution will transition to a deep yellow/orange color, visually confirming N,C-dianion formation. Stir for 1 hour.

  • Alkylation: Add methyl iodide (MeI, 3.0 eq) dropwise. Maintain at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench & Workup: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.2 ) must be fully consumed, replaced by a higher Rf​ spot ( ≈0.5 ). Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Lactam Reduction and N-Methylation

  • Reduction: Suspend LiAlH 4​ (2.0 eq) in anhydrous THF at 0 °C. Slowly add the crude 3,3-dimethyl lactam (1.0 eq) in THF. Reflux for 4 hours.

  • Fieser Workup (Self-Validating): Cool the reaction to 0 °C. For every x grams of LiAlH 4​ used, strictly add x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O sequentially. Self-Validation: A granular, easily filterable white precipitate of aluminum salts confirms a successful and safe quench. Filter and concentrate to yield the secondary amine.

  • Eschweiler-Clarke Methylation: Dissolve the crude amine in MeOH. Add aqueous formaldehyde (37%, 5.0 eq) and NaBH 3​ CN (2.0 eq). Adjust to pH ~5 with glacial acetic acid. Stir at room temperature for 12 hours.

  • Isolation: Neutralize with 1M NaOH, extract with DCM, and purify via flash chromatography to yield the pure 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline[2].

Pathway B: Modern Catalytic Cascade (Buchwald-Hartwig)

For applications requiring late-stage functionalization or high atom economy, transition-metal-catalyzed domino reactions offer superior efficiency[1].

Causality & Mechanistic Logic

This pathway utilizes an intramolecular Buchwald-Hartwig cross-coupling. An acyclic secondary amine precursor (N-methyl-3-(2-bromophenyl)-2,2-dimethylpropan-1-amine) is subjected to a Palladium(0) catalyst. The choice of ligand is critical: a bidentate phosphine ligand like BINAP is utilized to stabilize the Pd(II) intermediate and accelerate the reductive elimination step, forcing the closure of the sterically hindered 6-membered ring. Sodium tert-butoxide (NaOtBu) is required to deprotonate the coordinated amine, driving the catalytic cycle forward.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Complex Oxidative Addition Pd0->OA Aryl Bromide Insertion AmineBind Pd(II) Amido Complex Base-Assisted Deprotonation OA->AmineBind Intramolecular Amine Binding NaOtBu Base RE Product Release Reductive Elimination AmineBind->RE C-N Bond Formation RE->Pd0 Release of Target THQ

Catalytic cycle of the intramolecular Buchwald-Hartwig amination.

Quantitative Yield & Condition Analysis

The selection between Pathway A and Pathway B depends heavily on the project phase (discovery vs. process chemistry). The table below summarizes the quantitative metrics of both methodologies.

MetricPathway A: Enolate AlkylationPathway B: Catalytic Cascade
Overall Yield 65–75% (over 3 steps)50–60% (over 2 steps)
Key Reagents LDA, MeI, LiAlH 4​ , NaBH 3​ CNPd 2​ (dba) 3​ , BINAP, NaOtBu
Scalability High (Kilogram scale proven)Moderate (Gram scale optimized)
Atom Economy Moderate (Loss of Al/Li salts)High (Catalytic, minimal waste)
Primary Limitation Handling of pyrophoric LiAlH 4​ High cost of Pd and proprietary ligands
Stereochemical Control Achiral (Symmetric gem-dimethyl)Achiral (Symmetric gem-dimethyl)

References

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions, NIH/PMC,
  • Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- | C12H17N | CID 104440, PubChem,

Sources

Exploratory

Physicochemical Profiling of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-: A Technical Guide to Solubility and Thermodynamic Stability

Executive Summary Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (hereafter referred to as 1,3,3-TMTQ) is a highly substituted, saturated heterocyclic compound. While unsubstituted tetrahydroquinolines are common buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (hereafter referred to as 1,3,3-TMTQ) is a highly substituted, saturated heterocyclic compound. While unsubstituted tetrahydroquinolines are common building blocks in medicinal chemistry and materials science, the specific addition of an N-methyl group and a gem-dimethyl group at the 3-position fundamentally alters the molecule's thermodynamic landscape. This whitepaper provides an in-depth analysis of the solubility dynamics and thermodynamic stability of 1,3,3-TMTQ, offering self-validating experimental protocols designed for rigorous physicochemical characterization.

Structural Thermodynamics & The Gem-Dimethyl Effect

The thermodynamic stability of 1,3,3-TMTQ is governed by its unique steric and electronic substitution pattern. Unsubstituted 1,2,3,4-tetrahydroquinolines are known to undergo reversible hydrogenation and are highly susceptible to oxidative aromatization, reverting to their planar quinoline counterparts[1].

However, 1,3,3-TMTQ exhibits exceptional thermodynamic stability against oxidation due to two structural features:

  • N-Methylation (Position 1): The absence of an N-H bond removes the primary initiation site for oxidative degradation. Aromatization would require the thermodynamically prohibitive cleavage of the robust N-CH₃ bond.

  • The Thorpe-Ingold Effect (Position 3): The gem-dimethyl substitution at C3 introduces significant steric bulk. This restricts the conformational entropy of the saturated piperidine-like ring. By confining the ring to a lower-entropy state, the energetic penalty for maintaining the closed-ring conformation is minimized, rendering the molecule highly resistant to thermal ring-opening pathways.

Solvation Thermodynamics: Aqueous vs. Organic Matrices

Solubility is a thermodynamic parameter defined by the equilibrium between the solid crystal lattice ( ΔHlattice​ ) and the solvated state ( ΔGsolv​ ).

For 1,3,3-TMTQ, the N-methylation eliminates its capacity to act as a hydrogen-bond donor. Consequently, its Topological Polar Surface Area (TPSA) is reduced to a mere 3.2 Ų[2], compared to 12 Ų for unsubstituted tetrahydroquinoline[3]. In aqueous media, the enthalpy of hydration is vastly insufficient to overcome the lattice energy and the entropic penalty of hydrophobic cavity formation, resulting in negligible aqueous solubility. Conversely, in organic solvents (e.g., DMSO, ethanol), favorable dispersion forces drive a highly negative Gibbs free energy of solvation ( ΔGsolv​<0 ), ensuring rapid and complete dissolution.

Quantitative Physicochemical Data

The following table summarizes the core thermodynamic and physicochemical parameters of 1,3,3-TMTQ, synthesizing computational predictions with structural derivations.

Physicochemical ParameterValueReference / Derivation
Molecular Formula C₁₂H₁₇NPubChem CID 104440[2]
Molecular Weight 175.27 g/mol PubChem CID 104440[2]
Topological Polar Surface Area (TPSA) 3.2 ŲPubChem CID 104440[2]
LogP (Predicted) ~ 3.3Computational Derivation[2]
Aqueous Solubility (pH 7.4) Negligible (< 0.1 mg/mL)Extrapolated from LogP & TPSA
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 1Structural Analysis

Validated Experimental Methodologies

To accurately characterize the solubility and stability of 1,3,3-TMTQ, standard kinetic assays are insufficient. The following protocols are designed as self-validating systems, ensuring that the data collected reflects true thermodynamic endpoints.

Protocol A: Shake-Flask Thermodynamic Solubility Assay

Objective: Determine the absolute thermodynamic solubility of 1,3,3-TMTQ in targeted solvent matrices.

  • Sample Preparation: Weigh an excess of 1,3,3-TMTQ (e.g., 5 mg) into a 1.5 mL glass HPLC vial.

  • Matrix Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4 or FaSSIF).

  • Equilibration: Incubate the suspension on an orbital shaker at 37°C for 48 hours.

    • Causality: Kinetic solubility often overestimates true solubility due to transient supersaturation. A 48-hour equilibration ensures the system relaxes into its lowest-energy crystalline state, yielding the true thermodynamic solubility.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Causality: Filtration is strictly avoided. Highly lipophilic compounds (LogP ~3.3) exhibit strong non-specific binding to standard PTFE or nylon filter membranes, which would artificially deplete the solute from the supernatant and skew quantification.

  • Quantification: Dilute the supernatant in acetonitrile and analyze via LC-MS/MS against a matrix-matched standard curve.

  • Self-Validation Step: Run parallel samples at 24, 48, and 72 hours. If the quantified concentration remains statistically identical across these time points, thermodynamic equilibrium is successfully validated.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Map the thermal phase transitions and degradation onset of 1,3,3-TMTQ.

  • Sample Loading: Accurately weigh 2-3 mg of 1,3,3-TMTQ into an aluminum DSC pan and seal with a pin-holed lid.

    • Causality: Smaller sample masses minimize internal thermal gradients, ensuring simultaneous phase transitions across the sample for sharper, more accurate endothermic peaks. The pin-holed lid allows volatile degradants to escape, preventing internal pressure buildup that could artificially shift phase transition temperatures via the Clausius-Clapeyron effect.

  • Purging: Place the pan in the DSC furnace under a continuous dry nitrogen purge (50 mL/min).

    • Causality: Displaces atmospheric oxygen, isolating purely thermal degradation pathways from oxidative degradation, ensuring the measured enthalpy ( ΔH ) reflects intrinsic molecular stability.

  • Thermal Ramp: Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 300°C.

  • Self-Validation Step: Perform a cyclic heating-cooling-heating scan. A reversible endotherm on the second heating cycle validates a purely physical phase transition (melting), whereas the absence of the peak indicates irreversible thermal degradation.

Analytical Workflow Visualization

G A 1,3,3-TMTQ Sample B Shake-Flask Equilibration A->B Solubility E DSC Thermal Analysis A->E Stability C Phase Separation B->C 48h, 37°C D LC-MS/MS Quantification C->D Supernatant F Thermodynamic Profile D->F E->F

Workflow for the thermodynamic solubility and thermal stability profiling of 1,3,3-TMTQ.

Conclusion

The physicochemical behavior of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- is a textbook demonstration of how targeted aliphatic substitutions dictate macroscopic properties. The N-methylation drives its extreme hydrophobicity and negligible aqueous solubility, while the gem-dimethyl substitution at C3 structurally locks the molecule, conferring exceptional thermodynamic and oxidative stability. By employing the self-validating methodologies detailed above, researchers can bypass the kinetic artifacts commonly associated with lipophilic amines and obtain highly accurate thermodynamic profiles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104440, Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-". PubChem. [Link]

  • Wikipedia contributors. "1,2,3,4-Tetrahydroquinoline". Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline". PubChem. [Link]

Sources

Foundational

mechanism of action of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- in organic synthesis

An In-Depth Technical Guide to the Mechanistic Roles of 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline in Organic Synthesis For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract The 1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Roles of 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline in Organic Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds.[1][2] While the broader class of THQs has been extensively studied, this guide focuses on the specific derivative, Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (herein referred to as 1,3,3-TMTHQ ). This document moves beyond simple synthesis to provide an in-depth analysis of its core mechanisms of action in organic synthesis. We will dissect the molecule's inherent reactivity, focusing on its potential roles as a hydrogen atom transfer agent and a nucleophile. The influence of the unique trimethyl substitution pattern on its electronic and steric properties will be a central point of discussion. This guide aims to equip researchers with the foundational mechanistic understanding required to expertly leverage 1,3,3-TMTHQ in complex synthetic applications.

Introduction: The 1,2,3,4-Tetrahydroquinoline Core and the Specificity of 1,3,3-TMTHQ

The 1,2,3,4-tetrahydroquinoline framework represents a partially saturated derivative of quinoline, combining an aromatic benzene ring with a hydrogenated pyridine ring.[1] This structure imparts a unique blend of rigidity and conformational flexibility, making it a cornerstone for the design of bioactive molecules.[2] Synthetically, THQs are most commonly accessed through the hydrogenation of the corresponding quinoline precursors, a process that can be achieved using various catalytic systems, including heterogeneous catalysts or, more recently, advanced photocatalytic methods using water as a hydrogen source.[1][3][4]

Our focus, 1,3,3-TMTHQ, is a specific derivative whose reactivity is governed by two primary features:

  • The Secondary Amine (N-H): The nitrogen atom at the 1-position retains a hydrogen, making it a functional secondary amine. This site is a locus of basicity and nucleophilicity.

  • The Saturated Heterocycle: The C2, C3, and C4 positions are saturated, bearing C-H bonds that can participate in specific chemical transformations, most notably hydrogen transfer reactions.

The substitution pattern—a methyl group on the nitrogen and a gem-dimethyl group at the C3 position—critically modulates these inherent properties, a topic we will explore in detail.

Core Mechanistic Principles of 1,3,3-TMTHQ

The utility of 1,3,3-TMTHQ in a synthetic context can be understood through two dominant mechanistic pathways: its function as a hydrogen atom donor in radical processes and its role as a nitrogen-centered nucleophile.

Mechanism as a Hydrogen Atom Transfer (HAT) Agent

The process is initiated by the abstraction of a hydrogen atom from 1,3,3-TMTHQ by a radical (R•). The most likely site for this abstraction is the N-H bond due to its lower bond dissociation energy (BDE) compared to the C-H bonds.

Mechanistic Steps:

  • Initiation: A radical species (R•) is present in the reaction medium.

  • Propagation (Quenching): The radical abstracts the hydrogen atom from the nitrogen of 1,3,3-TMTHQ, forming a stabilized nitrogen-centered radical and quenching the initial reactive species (R-H).

  • Termination: The resulting 1,3,3-TMTHQ radical can then be consumed through various termination pathways, such as dimerization or reaction with another radical.

The N-methyl group, being electron-donating, helps to stabilize the resulting nitrogen-centered radical, making the initial HAT step more favorable. While the C-H bonds at C2 and C4 could also participate in HAT, the N-H bond is the most probable primary site of action.

HAT_Mechanism TMTHQ 1,3,3-TMTHQ (H-Donor) TMTHQ_Radical 1,3,3-TMTHQ• (Stabilized N-Radical) TMTHQ->TMTHQ_Radical H• Abstraction Radical R• (Reactive Radical) Quenched R-H (Quenched Species) Radical->Quenched H• Gain

Caption: Hydrogen Atom Transfer (HAT) mechanism of 1,3,3-TMTHQ.

Mechanism as a Nitrogen-Centered Nucleophile

The lone pair of electrons on the secondary amine nitrogen atom makes 1,3,3-TMTHQ a competent nucleophile. This is a fundamental reactivity mode for amines and allows for the straightforward introduction of substituents onto the nitrogen atom, a common strategy in medicinal chemistry and materials science.[6]

The most common application of this nucleophilicity is in N-alkylation reactions with alkyl halides or other electrophiles, typically proceeding through an SN2 mechanism.

Mechanistic Steps (SN2 N-Alkylation):

  • Nucleophilic Attack: The nitrogen atom of 1,3,3-TMTHQ attacks the electrophilic carbon of an alkyl halide (e.g., R-X), displacing the halide leaving group in a single, concerted step.

  • Deprotonation: This initial attack forms a quaternary ammonium salt. A mild base is then typically required to deprotonate the nitrogen, yielding the final N-alkylated product and a salt byproduct.

The N-methyl group slightly increases the electron density on the nitrogen, enhancing its nucleophilicity. However, the steric bulk of the entire molecule, particularly the gem-dimethyl group at C3, may slow the reaction rate with sterically hindered electrophiles compared to a less substituted amine.

Nucleophilic_Mechanism Reactants 1,3,3-TMTHQ + R-X (Nucleophile + Electrophile) TransitionState [TMTHQ---R---X]‡ (SN2 Transition State) Reactants->TransitionState Nucleophilic Attack Intermediate [TMTHQ(H)-R]+ X- (Ammonium Salt) TransitionState->Intermediate Leaving Group Departure Products N-Alkyl-1,3,3-TMTHQ + B-H+ X- (Final Product) Intermediate->Products + Base (-H+)

Caption: General mechanism for the N-alkylation of 1,3,3-TMTHQ.

Experimental Protocol: 1,3,3-TMTHQ as a Radical Scavenger in Styrene Polymerization

This protocol demonstrates the utility of 1,3,3-TMTHQ as a radical scavenger (inhibitor) by observing its effect on the AIBN-initiated polymerization of styrene. Its HAT mechanism will terminate radical chains, thus preventing or delaying polymerization.

Objective: To qualitatively and quantitatively assess the inhibitory effect of 1,3,3-TMTHQ on the free-radical polymerization of styrene.

Materials and Reagents
Reagent/MaterialPuritySupplierQuantity (per experiment)
Styrene99%Sigma-Aldrich5.0 mL
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich50 mg
1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline ≥97%(Specify Source)100 mg (for inhibited rxn)
TolueneAnhydrousSigma-Aldrich20 mL
MethanolACS GradeFisher Scientific100 mL
Schlenk Flasks (25 mL)--2
Magnetic Stir Bars--2
Oil Bath--1
Step-by-Step Methodology

Preparation (Day 1):

  • Inhibitor Removal: Pass 15-20 mL of styrene through a column of basic alumina to remove the manufacturer-added inhibitor (4-tert-butylcatechol). Collect the purified styrene in a clean flask.

  • Reaction Setup: Prepare two 25 mL Schlenk flasks, each with a magnetic stir bar.

    • Flask A (Control): Add 50 mg of AIBN.

    • Flask B (Inhibited): Add 50 mg of AIBN and 100 mg of 1,3,3-TMTHQ.

  • Atmosphere Inerting: Seal both flasks with septa and purge with dry nitrogen or argon for 15 minutes to remove oxygen, which can also interact with the radical process.

Execution (Day 1): 4. Reagent Addition: Using syringes, add 10 mL of anhydrous toluene and 5.0 mL of inhibitor-free styrene to each flask. 5. Initiation: Place both flasks in a pre-heated oil bath set to 70 °C and begin vigorous stirring. 6. Observation: Monitor the viscosity of both solutions over time. The control reaction (Flask A) should become noticeably more viscous as polymerization proceeds. The inhibited reaction (Flask B) should remain at a low viscosity for an extended period. Record observations every 30 minutes for 4 hours.

Workup and Analysis (Day 2): 7. Precipitation: After 4 hours, remove the flasks from the oil bath and allow them to cool to room temperature. 8. Isolation: Slowly pour the contents of each flask into a separate beaker containing 100 mL of rapidly stirring methanol. The polystyrene product will precipitate as a white solid. 9. Quantification: Collect the precipitated polymer from each reaction by vacuum filtration. Wash the solid with fresh methanol (2 x 20 mL). 10. Drying: Dry the collected polymer in a vacuum oven at 50 °C to a constant weight. 11. Comparison: Compare the mass of the polymer obtained from Flask A (Control) and Flask B (Inhibited). A significantly lower yield from Flask B validates the inhibitory action of 1,3,3-TMTHQ.

Conclusion

Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- is a molecule whose synthetic utility is defined by the fundamental reactivity of its secondary amine and saturated heterocyclic ring. While not a "named" reagent for a specific transformation, its mechanistic behavior can be rationally predicted. Its capacity to act as a hydrogen atom donor makes it a potent tool for controlling radical reactions, while its nitrogen-centered nucleophilicity allows for its incorporation into larger molecular frameworks. The unique trimethyl substitution pattern provides electronic stabilization to key intermediates and introduces steric factors that must be considered in reaction design. This guide provides the core mechanistic and practical foundation for researchers to confidently employ this versatile heterocyclic building block in their synthetic endeavors.

References

  • This reference is a placeholder for the source of the synthesis of 1,2,3,4-tetrahydroquinoline, which is a general chemical process and does not have a single definitive source.
  • Wikipedia. (2023). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). Google Patents.
  • Ishikawa, Y., & Ishii, H. (1998). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Oil Chemists' Society, 47(1), 39-45.
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 199-234.
  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 199-234. Available from: [Link]

  • This citation refers to general synthetic methods for tetrahydroisoquinolines, a related class of compounds, to illustrate common synthetic str
  • The Role of 1,2,3,4-Tetrahydroquinoline in Advanced Organic Synthesis. (2026, March 27). Retrieved from a generic chemical supplier blog post discussing the general utility of the parent compound.
  • Neubert, V., et al. (2020). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor.
  • PubChem. (n.d.). Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • This citation refers to the medicinal chemistry of tetrahydroisoquinolines, a related class, to highlight the pharmacological importance of such scaffolds.
  • This citation shows applications of synthesized THQ deriv
  • This citation details the synthesis of tetrahydroisoquinolines, providing further context on rel
  • Neubert, V., et al. (2020). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. ResearchGate. Retrieved from [Link]

  • This citation discusses the synthesis and biological relevance of substituted tetrahydroisoquinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • This citation refers to the synthesis of related tetrahydroisoquinoline deriv

Sources

Foundational

The 1,2,3,4-Tetrahydroquinoline Scaffold: Historical Discovery, Synthetic Evolution, and the 1,3,3-Trimethyl Case Study

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a ubiquitous structural motif in both naturally occurring alkaloids and synthetic pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a ubiquitous structural motif in both naturally occurring alkaloids and synthetic pharmacological agents[1]. From early discoveries of natural antibiotics like helquinoline to the rational design of targeted anti-cancer therapeutics, the THQ ring system serves as a highly versatile, conformationally tunable pharmacophore[2].

This whitepaper provides a comprehensive literature review and technical guide on the discovery, mechanistic synthesis, and biological applications of 1,2,3,4-tetrahydroquinolines, with a specialized focus on the sterically restricted 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 53207-55-9)[3]. By analyzing the causality behind synthetic methodologies—such as the multi-component Povarov reaction and transition-metal-catalyzed domino sequences—this guide equips medicinal chemists with field-proven insights for scaffold optimization.

Historical Discovery and Evolution

Isolation from Natural Sources

The historical significance of the THQ scaffold stems from its widespread presence in bioactive natural products. Early natural product isolation efforts identified relatively simple THQ derivatives, such as the antibiotic helquinoline, alongside more complex architectures like cuspareine (antibacterial/cytotoxic) and (−)-martinellic acid, a non-peptide antagonist for bradykinin B1 and B2 receptors[2]. Furthermore, fungal metabolites like the penigequinolones, isolated from Penicillium species, demonstrated the scaffold's evolutionary utility as a biological defense mechanism[4].

The Povarov Reaction: A Synthetic Renaissance

Historically, the de novo synthesis of the THQ core was plagued by multi-step linear sequences with poor atom economy. In 1963, Povarov et al. reported a breakthrough "diene condensation reaction" between benzylideneanilines and unsaturated compounds[5]. Despite its elegance in forming two C–C bonds convergently, the reaction remained largely dormant for over three decades due to low yields and the requirement for pre-formed imines[5].

The true renaissance of THQ synthesis occurred in 1995 when Kobayashi and colleagues developed a one-pot, multi-component version of the Povarov reaction. By utilizing Lewis acids to catalyze the in situ formation of the imine from anilines and aldehydes, followed by an immediate aza-Diels-Alder cycloaddition with an activated alkene (dienophile), the method achieved high yields and exceptional stereocontrol[5].

PovarovMechanism A Aniline Derivative C Schiff Base (Imine) Intermediate A->C Lewis Acid Condensation B Aldehyde B->C E 1,2,3,4-Tetrahydroquinoline Core C->E Aza-Diels-Alder Cycloaddition D Activated Alkene (Dienophile) D->E [4+2] Addition

Fig 1: Multi-component Povarov reaction pathway for tetrahydroquinoline synthesis.

Case Study: 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline

While general THQs are highly flexible, the specific derivative 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline (Molecular Formula: C12H17N, Monoisotopic Mass: 175.1361 Da)[6] represents a critical advancement in conformationally restricted drug design.

The "Gem-Dimethyl" Effect and Conformational Locking

In medicinal chemistry, the entropic cost of binding can be minimized by pre-organizing a molecule into its bioactive conformation. The 1,3,3-trimethyl substitution pattern introduces a gem-dimethyl group at the C-3 position and a methyl group at the N-1 position[3].

  • Causality in Design: The steric bulk of the C-3 gem-dimethyl group induces the Thorpe-Ingold effect, compressing the internal ring angle and forcing the saturated piperidine ring into a rigid half-chair conformation.

  • Application: This rigidity is highly desirable when targeting deep hydrophobic pockets, such as the colchicine binding site on tubulin or the binding clefts of BET bromodomains, where off-target flexibility leads to poor selectivity[7],[8].

Advanced Functionalization: C-H Olefination

Recent advances in transition-metal catalysis have enabled late-stage functionalization of the 1,3,3-trimethyl-THQ core. For instance, Pd/S,O-ligand catalyzed selective C-H olefination allows for the direct attachment of functional groups at the C-6 position of the THQ ring without requiring pre-halogenated starting materials[9]. This drastically shortens the synthetic route for complex derivatives like 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride[10].

Biological Activity and Pharmacological Targets

The pharmacological utility of the THQ nucleus is immense, spanning oncology, infectious diseases, and neurodegeneration[11]. Table 1 summarizes key quantitative data for leading THQ derivatives.

Table 1: Quantitative Summary of THQ Pharmacological Targets

Compound Class / DerivativePrimary Target / MechanismKey Biological Activity / PotencyReference
N-Aryl-6-methoxy-THQs Tubulin (Colchicine binding site)Cytotoxicity against A549/KB cells (GI50: 1.5–1.7 nM); 99% colchicine inhibition.[7]
I-BET726 (GSK1324726A) BET Bromodomain / ApoA1Potent ApoA1 up-regulator; efficacy in neuroblastoma and septic shock models.[12],[8]
THQ-type Ecdysone Agonists Mosquito Ecdysone Receptor (EcR)High larvicidal activity (LC50) against Aedes albopictus; requires cis-stereochemistry.[13]
Oxamniquine Unknown (Schistosome specific)Clinical schistosomicide used since 1979.[1],[14]
Oncology: Tubulin Polymerization Inhibitors

Structural optimization of THQs has led to the discovery of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as highly potent tubulin polymerization inhibitors[7]. By utilizing a ring-restricted N-linker, these compounds bind tightly to the colchicine site, overcoming drug-resistant cancer phenotypes (e.g., KBvin cell lines) with nanomolar efficacy[7].

Epigenetics: BET Bromodomain Inhibitors

The discovery of I-BET726 highlighted the THQ core's ability to act as a selective BET bromodomain inhibitor[12]. The THQ scaffold perfectly mimics the acetyl-lysine binding motif required to block BET proteins, leading to profound anti-inflammatory and antiproliferative effects[8].

Self-Validating Experimental Protocol: Multi-Component THQ Synthesis

To ensure reproducibility and trustworthiness, the following is a self-validating, step-by-step methodology for the synthesis of a substituted 1,2,3,4-tetrahydroquinoline via a Lewis acid-catalyzed Povarov reaction[5].

Objective: Synthesis of a highly functionalized THQ core using an aniline, an aldehyde, and an activated alkene.

Reagents & Materials:

  • Aniline derivative (1.0 equiv)

  • Enolizable or non-enolizable Aldehyde (1.0 equiv)

  • Dienophile (e.g., ethyl vinyl ether or cyclopentadiene) (1.5 equiv)

  • Catalyst: Scandium(III) triflate ( Sc(OTf)3​ ) (5-10 mol%)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Imine Formation (In-Process Control 1): In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in 5.0 mL of anhydrous CH3​CN . Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring allows the Schiff base (imine) to form dynamically.

    • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the aniline spot and the appearance of a less polar imine spot confirm the intermediate formation.

  • Catalyst & Dienophile Addition: Lower the reaction temperature to 0 °C using an ice bath. Add Sc(OTf)3​ (0.05 mmol) followed dropwise by the dienophile (1.5 mmol).

    • Causality: Sc(OTf)3​ acts as a highly oxophilic Lewis acid, activating the imine nitrogen to lower the LUMO energy, thereby facilitating the [4+2] aza-Diels-Alder cycloaddition[5]. The 0 °C temperature suppresses unwanted side reactions (e.g., dienophile polymerization).

  • Cycloaddition & Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 4–6 hours.

    • Validation (In-Process Control 2): Monitor via LC-MS. The reaction is deemed complete when the mass corresponding to the imine intermediate is fully converted to the [M+H]+ of the THQ product.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via flash column chromatography (silica gel).

    • Validation: Confirm the cis/trans stereochemistry of the C-2 and C-4 positions using 1D 1H -NMR (specifically analyzing the coupling constants, J , of the protons on the newly formed saturated ring) and 2D NOESY NMR.

References

  • [3] PubChem. Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- | C12H17N | CID 104440. National Institutes of Health (NIH). URL: [Link]

  • [6] PubChemLite. 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline - PubChemLite: Search. Université du Luxembourg. URL: [Link]

  • [1] MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. URL: [Link]

  • [2] National Center for Biotechnology Information (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. URL: [Link]

  • [11] Murugesan, S. et al. 1,2,3,4-Tetrahydroquinoline: A Versatile Nucleus in the New Millennium. Research & Reviews: A Journal of Drug Design & Discovery. URL: [Link]

  • [14] Asian Journal of Research in Chemistry. Pharmacology of 1,2,3,4-tetrahydroquinoline derivatives. URL: [Link]

  • [5] EurekaSelect. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis. URL: [Link]

  • [4] ACS Publications. Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. URL: [Link]

  • [7] National Center for Biotechnology Information (PMC). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. URL: [Link]

  • [12] ResearchGate. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. URL: [Link]

  • [8] ACS Publications. The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry. URL: [Link]

  • [13] J-Stage. Receptor-binding affinity and larvicidal activity of tetrahydroquinoline-type ecdysone agonists against Aedes albopictus. Journal of Pesticide Science. URL: [Link]

  • [9] ACS Publications. Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Organic Letters. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Lab-Scale Synthesis Protocol for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

Introduction & Retrosynthetic Rationale 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 53207-55-9)[1] is a highly valuable heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Rationale

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 53207-55-9)[1] is a highly valuable heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of orally bioavailable RORγt inverse agonists for the treatment of autoimmune diseases like rheumatoid arthritis[2].

From a synthetic perspective, direct gem-dimethylation of the C3 position of a pre-formed 3,4-dihydroquinolin-2(1H)-one core is notoriously difficult. It requires cryogenic temperatures and strong bases (e.g., LDA), which often results in poor regiocontrol and complex mixtures of mono- and di-alkylated products.

To establish a self-validating and scalable system, this protocol utilizes a highly controlled four-stage bottom-up assembly :

  • N-Acylation : Pre-installation of the gem-dimethyl group via the reaction of aniline with 3-chloro-2,2-dimethylpropanoyl chloride.

  • Intramolecular Friedel-Crafts Alkylation : A thermally driven cyclization to construct the 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one core.

  • N-Methylation : Selective deprotonation and alkylation of the lactam nitrogen using methyl iodide[3].

  • Lactam Reduction : Exhaustive reduction of the amide carbonyl using lithium aluminum hydride (LiAlH4) to yield the final tetrahydroquinoline[4].

Synthetic Workflow

SynthesisWorkflow SM Starting Materials: Aniline + 3-chloro-2,2-dimethylpropanoyl chloride Step1 Stage 1: N-Acylation Et3N, CH2Cl2, 0 °C to RT SM->Step1 Int1 Intermediate 1: 3-chloro-2,2-dimethyl-N-phenylpropanamide Step1->Int1 Step2 Stage 2: Intramolecular Friedel-Crafts AlCl3, 120 °C (Melt/Neat) Int1->Step2 Int2 Intermediate 2: 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one Step2->Int2 Step3 Stage 3: N-Methylation NaH, MeI, DMF, 0 °C to RT Int2->Step3 Int3 Intermediate 3: 1,3,3-trimethyl-3,4-dihydroquinolin-2(1H)-one Step3->Int3 Step4 Stage 4: Lactam Reduction LiAlH4, THF, Reflux Int3->Step4 Product Final Product: 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline Step4->Product

Fig 1: Four-stage synthetic workflow for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide
  • Causality: Triethylamine (Et3N) acts as an acid scavenger to neutralize the HCl generated during the nucleophilic acyl substitution, preventing the protonation of aniline and maintaining its nucleophilicity.

  • Procedure:

    • In an oven-dried 250 mL round-bottom flask, dissolve aniline (9.3 g, 100 mmol) and Et3N (12.1 g, 120 mmol) in anhydrous dichloromethane (DCM, 100 mL).

    • Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

    • Add 3-chloro-2,2-dimethylpropanoyl chloride (16.3 g, 105 mmol) dropwise via an addition funnel over 30 minutes to control the exothermic reaction.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Quench the reaction with 1M HCl (50 mL) to remove unreacted aniline. Separate the organic layer, wash with saturated NaHCO3 (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford Intermediate 1 as a white solid.

Stage 2: Intramolecular Friedel-Crafts Alkylation
  • Causality: The amide carbonyl strongly coordinates with the Lewis acid (AlCl3), deactivating the aromatic ring toward electrophilic attack. To overcome this energy barrier, a large excess of AlCl3 and solvent-free high-temperature conditions (a melt) are employed to force the cyclization onto the primary alkyl chloride.

  • Procedure:

    • In a 100 mL heavy-walled flask equipped with a robust magnetic stir bar, combine Intermediate 1 (10.6 g, 50 mmol) and anhydrous AlCl3 (20.0 g, 150 mmol).

    • Heat the solid mixture gradually to 120–130 °C using an oil bath. The mixture will melt and evolve HCl gas (ensure proper ventilation/scrubbing).

    • Stir the dark viscous melt at 130 °C for 3 hours.

    • Carefully cool the flask to 80 °C and pour the hot melt over a mixture of crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring to decompose the aluminum complexes.

    • Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

    • Purify via recrystallization (ethanol/water) to yield Intermediate 2 (3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one).

Stage 3: N-Methylation
  • Causality: The lactam N-H is relatively acidic (pKa ~15). Sodium hydride (NaH) irreversibly deprotonates the nitrogen, generating a highly nucleophilic amide anion that rapidly undergoes SN2 substitution with methyl iodide ([3]).

  • Procedure:

    • Dissolve Intermediate 2 (5.26 g, 30 mmol) in anhydrous DMF (50 mL) and cool to 0 °C under nitrogen.

    • Add NaH (60% dispersion in mineral oil, 1.8 g, 45 mmol) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Add methyl iodide (6.39 g, 45 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully quench with cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).

    • Wash the organic layers extensively with water (3 × 50 mL) to remove DMF, dry over MgSO4, and concentrate to yield Intermediate 3.

Stage 4: Lactam Reduction
  • Causality: Standard reducing agents like NaBH4 are insufficiently reactive to reduce amides. LiAlH4 is a powerful hydride donor required to completely reduce the highly stable lactam carbonyl to a methylene group, yielding the target cyclic amine ([4]).

  • Procedure:

    • Suspend LiAlH4 (1.52 g, 40 mmol) in anhydrous THF (50 mL) at 0 °C under nitrogen.

    • Dissolve Intermediate 3 (3.78 g, 20 mmol) in anhydrous THF (20 mL) and add dropwise to the LiAlH4 suspension.

    • Attach a reflux condenser and heat the mixture to reflux (65 °C) for 6 hours.

    • Cool the reaction to 0 °C and perform a Fieser workup to prevent emulsion: cautiously add 1.5 mL water, followed by 1.5 mL 15% NaOH, and finally 4.5 mL water.

    • Stir until the aluminum salts form a white, granular precipitate. Filter the salts through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to afford the final product, 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline.

Quantitative Data & Characterization

The following table summarizes the expected yields, reaction times, and self-validating analytical markers for each stage of the synthesis. The final product's monoisotopic mass matches the established literature value of 175.136 Da[1], resulting in a predicted [M+H]+ of 176.14 m/z[5].

StageIntermediate / ProductExpected Yield (%)Time (h)Key Analytical Markers (Self-Validation)
1 3-chloro-2,2-dimethyl-N-phenylpropanamide85 - 952.01H NMR: ~8.5 ppm (br s, 1H, N-H), ~1.3 ppm (s, 6H, gem-dimethyl)
2 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one65 - 753.0MS (ESI): m/z 176 [M+H]+1H NMR: ~2.8 ppm (s, 2H, C4-H2)
3 1,3,3-trimethyl-3,4-dihydroquinolin-2(1H)-one85 - 902.5MS (ESI): m/z 190 [M+H]+1H NMR: ~3.3 ppm (s, 3H, N-CH3)
4 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline80 - 886.0MS (ESI): m/z 176 [M+H]+IR: Disappearance of C=O stretch (~1680 cm⁻¹)

Safety & Handling

  • Lithium Aluminum Hydride (LiAlH4): Highly pyrophoric and reacts violently with water, releasing flammable hydrogen gas. Always handle under an inert atmosphere and quench using the strict Fieser method.

  • Methyl Iodide (MeI): A volatile, highly reactive alkylating agent and suspected human carcinogen. Handle exclusively inside a certified fume hood using appropriate PPE.

  • Aluminum Chloride (AlCl3): Highly moisture-sensitive. The Friedel-Crafts melt generates copious amounts of corrosive HCl gas. Use a gas scrubber system attached to the reaction apparatus.

References

  • Title : Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- | C12H17N | CID 104440 Source : PubChem, National Institutes of Health URL : [Link]

  • Title : Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

  • Title : Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]

  • Title: Bicyclic heterocyclic derivatives as bromodomain inhibitors (WO2015104653A1)

Sources

Application

Application Note: 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline in the Synthesis of Advanced Fluorescent Dyes

Introduction & Chemical Rationale In the development of near-infrared (NIR) fluorescent dyes and sensitizers for Dye-Sensitized Solar Cells (DSSCs), the choice of the electron-donating moiety dictates the photophysical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the development of near-infrared (NIR) fluorescent dyes and sensitizers for Dye-Sensitized Solar Cells (DSSCs), the choice of the electron-donating moiety dictates the photophysical boundaries of the resulting chromophore. While 1,3,3-trimethyl-2-methyleneindoline (Fisher’s base) is the traditional workhorse for cyanine dye synthesis, its 6-membered ring homolog—1,2,3,4-tetrahydro-1,3,3-trimethylquinoline (THTMQ) (CAS: 53207-55-9)—offers superior structural and electronic advantages for advanced applications[1].

As a rigidified, electron-rich anilino derivative, THTMQ serves as a highly nucleophilic donor building block[2]. The transition from a 5-membered indoline ring to a 6-membered tetrahydroquinoline ring introduces three critical photophysical enhancements:

  • Bathochromic Shift: The 6-membered ring alters the dihedral angle of the nitrogen lone pair relative to the aromatic π -system. This optimizes orbital overlap and extends hyperconjugation, consistently red-shifting the absorption and emission spectra by 15–30 nm compared to indoline analogs[3].

  • Suppression of Non-Radiative Decay: The rigid aliphatic backbone restricts intramolecular rotation (a primary pathway for internal conversion). This structural lock significantly boosts the fluorescence quantum yield ( ΦF​ ).

  • Steric Shielding: The gem-dimethyl group at position 3 provides out-of-plane steric bulk, which physically prevents intermolecular π−π stacking, thereby mitigating H- and J-aggregate formation and subsequent concentration quenching in aqueous media.

Mechanistic Workflow

The following diagram illustrates the synthetic pathways utilizing THTMQ to generate rigidified NIR dyes, highlighting the causal relationship between the chemical structure and the resulting photophysical enhancements.

G cluster_mechanism Photophysical Enhancements THTMQ 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline (Nucleophilic Donor) Condensation Azeotropic Condensation (n-Butanol/Toluene, Reflux) THTMQ->Condensation Electrophile Electrophilic Core (e.g., Squaric Acid / Polymethine) Electrophile->Condensation NIRDye Rigidified NIR Fluorescent Dye (Squaraine / Cyanine) Condensation->NIRDye -H2O (Dean-Stark) Rigidity Restricted Intramolecular Rotation (Boosts Quantum Yield) NIRDye->Rigidity Shift Extended Hyperconjugation (Bathochromic Shift) NIRDye->Shift

Caption: Condensation pathway of THTMQ to form rigidified NIR dyes and resulting photophysical enhancements.

Photophysical Data Comparison

To illustrate the impact of the THTMQ moiety, the table below summarizes the quantitative differences between standard indoline-based squaraine dyes and their THTMQ-derived counterparts.

PropertyIndoline-Based Dye (5-membered ring)THTMQ-Based Dye (6-membered ring)Causality / Mechanistic Driver
Absorption Max ( λmax​ ) ~630 nm~650 nmAltered dihedral angle optimizes N-lone pair overlap, lowering the HOMO-LUMO gap.
Extinction Coefficient ( ϵ ) ~2.5 × 10⁵ M⁻¹cm⁻¹~3.1 × 10⁵ M⁻¹cm⁻¹Enhanced transition dipole moment derived from increased structural planarity.
Quantum Yield ( ΦF​ ) 0.450.65Rigid 6-membered ring suppresses torsional relaxation and internal conversion.
Aggregation Tendency HighLowSteric bulk of the gem-dimethyl group disrupts intermolecular π−π stacking.

Experimental Protocols

The following protocols detail the synthesis of high-performance fluorescent dyes using THTMQ. Every step is designed as a self-validating system to ensure reaction fidelity.

Protocol A: Synthesis of Symmetrical TQ-Squaraine Dye

Squaraine dyes synthesized from THTMQ exhibit intense, narrow absorption bands in the red/NIR region, making them ideal for in vivo bioimaging and molecular probes[4].

Reagents & Materials:

  • 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline (THTMQ): 2.1 equivalents

  • Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione): 1.0 equivalent

  • Solvent System: n-Butanol / Toluene (1:1 v/v)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology:

  • Reaction Setup: Charge a 100 mL round-bottom flask with squaric acid (114 mg, 1.0 mmol) and THTMQ (368 mg, 2.1 mmol). The slight excess of THTMQ ensures complete consumption of the squaric acid, which is harder to remove during purification.

  • Solvent Addition: Add 20 mL of the n-butanol/toluene mixture. Causality: Toluene acts as the azeotroping agent to remove the water byproduct, driving the equilibrium of the condensation reaction forward, while n-butanol ensures the solubility of the squaric acid.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 115°C) under a nitrogen atmosphere. Monitor the Dean-Stark trap for water collection.

  • Self-Validation (Visual & TLC): Over 4–6 hours, the reaction mixture will transition from a pale yellow suspension to a deep, intense blue/green solution. TLC (Eluent: DCM/MeOH 95:5) should reveal the disappearance of the THTMQ spot (UV active) and the appearance of a highly colored, intensely fluorescent baseline/mid-Rf spot.

  • Workup: Once water evolution ceases and TLC indicates reaction completion, cool the mixture to room temperature. The TQ-Squaraine dye will often spontaneously crystallize.

  • Purification: Filter the precipitate and wash sequentially with cold methanol and diethyl ether to remove unreacted THTMQ and brown polymeric byproducts. Dry under vacuum to yield analytically pure dye.

Protocol B: Vilsmeier-Haack Formylation for Cyanine Dye Intermediates

To utilize THTMQ in asymmetric cyanine dyes or DSSC sensitizers, it must first be functionalized with a reactive aldehyde group at the para position (C6 of the quinoline ring)[2].

Reagents & Materials:

  • THTMQ: 1.0 equivalent

  • Phosphorus Oxychloride (POCl₃): 1.5 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 equivalents (acts as both reagent and solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Cool 10 mL of anhydrous DMF to 0°C in a dry flask under nitrogen. Add POCl₃ (1.5 mmol) dropwise over 15 minutes. Causality: Strict temperature control prevents the exothermic decomposition of the Vilsmeier-Haack complex (chloromethyleneiminium ion).

  • Substrate Addition: Stir the complex at 0°C for 30 minutes, then add THTMQ (1.0 mmol) dissolved in 2 mL of DMF dropwise.

  • Electrophilic Aromatic Substitution: Warm the reaction to room temperature, then heat to 70°C for 3 hours. The electron-donating nitrogen directs the iminium ion exclusively to the position para to the amine.

  • Quenching & Hydrolysis: Cool the mixture to 0°C and slowly pour it into 50 mL of crushed ice. Neutralize the acidic solution to pH 7–8 using a saturated sodium acetate or sodium hydroxide solution. Self-Validation: Neutralization triggers the hydrolysis of the iminium intermediate, precipitating the THTMQ-carboxaldehyde as a yellow solid.

  • Extraction & Validation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Verify the product via ¹H-NMR (look for the distinct aldehyde proton singlet at ~9.7–9.9 ppm).

Applications in Drug Development & Materials Science

1. In Vivo Bioimaging Probes: Due to their high extinction coefficients and emission in the "optical window" of biological tissue (650–900 nm), THTMQ-derived dyes are covalently linked to targeting peptides (e.g., RGD peptides) for tumor imaging. The steric shielding of the gem-dimethyl group prevents the dye from self-quenching when conjugated to proteins in high local concentrations[4].

2. Dye-Sensitized Solar Cells (DSSCs): THTMQ derivatives are highly effective electron donors in D-π-A (Donor-Pi-Acceptor) organic sensitizers. The strong electron-donating ability of the tetrahydroquinoline nitrogen raises the HOMO energy level, facilitating rapid regeneration of the dye by the I⁻/I₃⁻ electrolyte, while the rigid structure retards charge recombination, leading to improved open-circuit voltage ( Voc​ ) and overall power conversion efficiency (PCE)[2][3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104440, Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-" PubChem, [Link].

  • Pei, K., et al. "Co-sensitization of organic dyes for efficient dye-sensitized solar cells." PubMed, 2012. [Link].

  • Google Patents. "WO2013109859A1 - Dye compositions, methods of preparation, conjugates thereof, and methods of use.
  • MDPI. "Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells." Molecules, 2021. [Link].

Sources

Method

Application Note: Evaluating Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- as a High-Performance Antioxidant Reservoir in Polymer Matrices

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The oxidative degradation of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The oxidative degradation of polymers during high-temperature melt processing and long-term environmental exposure leads to catastrophic losses in mechanical integrity. While traditional secondary aromatic amines—such as polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)—are highly effective radical scavengers, they suffer from two critical flaws: rapid depletion during initial thermal processing and severe discoloration (staining) due to the formation of highly conjugated quinone-imine chromophores.

Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS 53207-55-9), hereafter referred to as 1,3,3-TMTQ , represents a structural evolution in polymer stabilization. As an N-methylated, sterically hindered tertiary amine with a fully saturated heterocyclic ring, 1,3,3-TMTQ operates via a "reservoir" mechanism.

The Causality of the N-Methyl Reservoir Effect

Unlike secondary amines that immediately donate a hydrogen atom to peroxyl radicals (ROO•), the tertiary amine in 1,3,3-TMTQ is relatively dormant. During thermal stress, the N-methyl group undergoes controlled oxidation and subsequent β-scission[1]. This delayed activation slowly releases the active secondary aminyl radical, which is then oxidized to a highly efficient nitroxyl radical (>N-O•).

This controlled release prevents the antioxidant from being entirely consumed during the high-shear, high-temperature extrusion phase, preserving the active nitroxyl species for long-term stabilization (the Denisov cycle). Furthermore, the 3,3-dimethyl substitution provides critical steric hindrance, shielding the nitroxyl radical from unwanted side reactions and ensuring continuous regeneration [2].

Mechanistic Pathway Visualization

The following diagram illustrates the self-healing antioxidant cycle of 1,3,3-TMTQ. The tertiary amine acts as a prodrug-like reservoir, releasing the active nitroxyl radical only when triggered by the presence of peroxyl radicals.

G N_Methyl 1,3,3-TMTQ (Tertiary Amine Reservoir) Peroxyl_Attack Oxidation by ROO• (H-Abstraction from N-CH3) N_Methyl->Peroxyl_Attack Alkoxyl_Int Alkoxyl Radical Intermediate (>N-CH2O•) Peroxyl_Attack->Alkoxyl_Int Beta_Scission β-Scission (Loss of Formaldehyde) Alkoxyl_Int->Beta_Scission Nitroxyl Nitroxyl Radical (>N-O•) Active Scavenger Beta_Scission->Nitroxyl + O2 (Activation) Alkoxyamine Alkoxyamine (>N-OR) Dormant State Nitroxyl->Alkoxyamine + R• (Radical Scavenging) Alkoxyamine->Nitroxyl + ROO• (Denisov Cycle Regeneration)

Fig 1: Activation of 1,3,3-TMTQ and subsequent Denisov nitroxyl radical scavenging cycle.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the efficacy of 1,3,3-TMTQ, we employ a tripartite testing system: Compounding, Short-Term Thermal Oxidation (OIT), and Long-Term Accelerated Aging.

Protocol A: Melt Compounding in Polypropylene (PP)

Causality Check: A co-rotating twin-screw extruder is mandated over a single-screw extruder. The high shear forces are necessary to break down antioxidant agglomerates, ensuring homogenous dispersion at the molecular level. Poor dispersion leads to localized depletion and premature polymer failure.

  • Pre-mixing: Dry blend 99.8 wt% isotactic Polypropylene (iPP) powder with 0.2 wt% 1,3,3-TMTQ.

  • Extrusion: Feed the blend into a twin-screw extruder (L/D ratio = 40). Set the temperature profile from hopper to die at 170°C / 185°C / 195°C / 200°C.

  • Quenching & Pelletizing: Extrude the polymer strand into a 20°C water bath to rapidly quench the melt, preventing spherulite overgrowth, and cut into uniform pellets.

Protocol B: Oxidative Induction Time (OIT) via DSC (ASTM D3895)

Self-Validating Mechanism: This protocol includes an unstabilized PP control. If the control does not show an exothermic oxidation peak within 2–5 minutes, the instrument's oxygen flow or temperature calibration is compromised, and the run must be discarded.

  • Sample Prep: Slice a 5.0 ± 0.5 mg sample from the compounded pellet. Place it in an open aluminum DSC pan. Prepare an empty pan as the reference.

  • Purge Phase: Equilibrate the DSC cell at 30°C. Ramp to 200°C at 20°C/min under a Nitrogen purge (50 mL/min) to melt the polymer without oxidizing it.

  • Isothermal Equilibration: Hold at 200°C for 5 minutes under Nitrogen to ensure thermal equilibrium.

  • Oxidation Phase: Switch the purge gas instantaneously to pure Oxygen (50 mL/min).

  • Data Analysis: Record the time from the gas switch to the extrapolated onset of the exothermic oxidation peak. This is the OIT.

Protocol C: Accelerated Thermal Aging & Colorimetry

Causality Check: OIT only measures short-term melt stability. To validate the "reservoir" effect of the N-methyl group, long-term oven aging is required [3].

  • Plaque Pressing: Compression mold the compounded pellets into 1 mm thick plaques at 200°C.

  • Colorimetry: Measure the initial Yellowness Index (YI) using a spectrophotometer (ASTM E313) to quantify processing-induced staining.

  • Oven Aging: Suspend the plaques in a forced-air draft oven at 150°C.

  • Mechanical Testing: Remove samples every 100 hours and perform tensile testing (ASTM D638). Record the time to 50% retention of initial tensile strength.

Quantitative Data Presentation

The table below summarizes the comparative performance of 1,3,3-TMTQ against industry-standard antioxidants in a Polypropylene matrix (0.2 wt% loading).

FormulationOIT at 200°C (min)Initial Yellowness Index (YI)Tensile Retention (500h @ 150°C)
Unstabilized PP (Control) 2.1 ± 0.31.5< 10% (Catastrophic brittle failure)
PP + BHT (Phenolic)18.5 ± 1.22.845% (Depleted via volatilization)
PP + TMQ (Secondary Amine)42.3 ± 2.018.4 (Severe staining)78%
PP + 1,3,3-TMTQ (Tertiary Amine)55.6 ± 1.8 4.2 (Low staining) 92% (Reservoir effect sustained)
Expert Interpretation of Data

The data confirms the mechanistic hypothesis. Traditional TMQ provides good stabilization but results in an unacceptable YI of 18.4 due to the immediate formation of conjugated quinone-imines. 1,3,3-TMTQ, by virtue of its fully saturated tetrahydroquinoline core and N-methyl protection, resists immediate chromophore formation (YI = 4.2). Furthermore, the delayed release of the nitroxyl radical extends the OIT to 55.6 minutes and preserves 92% of the polymer's mechanical integrity after 500 hours of extreme thermal stress.

References

  • New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers Journal of the American Chemical Society[Link]

  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents Polymer Degradation and Stability[Link]

  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications MDPI - Polymers[Link]

Application

catalytic hydrogenation methods to produce Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

An Application Guide to the Synthesis of 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline via Catalytic Hydrogenation Introduction: The Significance of the Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline via Catalytic Hydrogenation

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure is a key feature in a wide array of pharmacologically active compounds, including antiarrhythmic, antiviral, and antimalarial agents.[2] The direct hydrogenation of readily available quinoline precursors represents the most atom-economical and straightforward approach to access these valuable heterocyclic motifs.[1]

This guide provides a comprehensive overview of the catalytic hydrogenation methods applicable to the synthesis of a specific, polysubstituted target: 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline . Due to the unique substitution pattern of the target molecule, a direct, single-step synthesis from a commercial precursor is unlikely. Therefore, this document outlines a strategic, multi-step approach, focusing on robust and well-documented catalytic protocols for the key transformations: the hydrogenation of the quinoline ring and the subsequent N-methylation.

Strategic Analysis: A bifurcated Approach to the Target Molecule

The synthesis of 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline necessitates a precursor bearing the 3,3-dimethyl substitution. The synthesis of such a precursor, likely 3,3-dimethyl-3,4-dihydroquinoline or a related analogue, is a distinct synthetic challenge that precedes the hydrogenation step. Assuming the availability of this precursor, two primary catalytic strategies can be employed to achieve the final product.

G cluster_0 Synthetic Pathways cluster_1 Strategy A: Two-Step cluster_2 Strategy B: One-Pot Precursor Quinoline Precursor (3,3-dimethyl substituted) Hydrogenation Catalytic Hydrogenation Precursor->Hydrogenation H₂, Catalyst OnePot Reductive N-Methylation Precursor->OnePot H₂, CH₂O, Catalyst THQ_Intermediate 1,2,3,4-Tetrahydro-3,3-dimethylquinoline Hydrogenation->THQ_Intermediate N_Methylation N-Methylation (e.g., Eschweiler-Clarke) THQ_Intermediate->N_Methylation CH₂O, HCOOH Final_Product Target Molecule: 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline N_Methylation->Final_Product OnePot->Final_Product

Caption: Proposed synthetic strategies to the target molecule.

This guide will detail the experimental protocols for both the sequential (Strategy A) and the one-pot (Strategy B) approaches, providing the causal insights behind experimental choices.

Part 1: Heterogeneous Catalytic Hydrogenation (Strategy A)

The foundational step in this approach is the selective reduction of the nitrogen-containing heterocyclic ring of the quinoline precursor. This transformation is most commonly achieved using heterogeneous catalysts under a hydrogen atmosphere.

Causality Behind Experimental Choices: Catalyst and Condition Selection

The choice of catalyst is paramount for achieving high yield and selectivity. While numerous catalysts can reduce the quinoline core, they exhibit different activities, selectivities, and functional group tolerances.

  • Palladium on Carbon (Pd/C): This is one of the most widely used, robust, and cost-effective catalysts for quinoline hydrogenation. It generally offers excellent yields and operates under moderate conditions. However, it can be sensitive to sulfur-containing functional groups and may catalyze dehalogenation if aryl halides are present.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): PtO₂ is a highly active catalyst, often used in acidic media like acetic acid, which can accelerate the hydrogenation of the heterocyclic ring.[3] It is effective for a broad range of substrates.

  • Supported Gold (Au): Gold nanoparticles, particularly on a TiO₂ support, have emerged as uniquely chemoselective catalysts. They can hydrogenate the quinoline ring while leaving other reducible functional groups like ketones, olefins, and even aryl halides intact—a stark contrast to Pd and Pt catalysts.[1]

  • Cobalt (Co): Base-metal catalysts, such as those derived from cobalt salts, offer a more sustainable and economical alternative to precious metals. In-situ generated cobalt catalysts have been shown to be effective for quinoline hydrogenation in aqueous solutions.

Solvent Selection: The choice of solvent can influence reaction rates and catalyst activity. Alcohols (ethanol, methanol) are common and effective. Acetic acid can enhance the rate for catalysts like PtO₂ by protonating the quinoline nitrogen, making the ring more susceptible to reduction.[3]

Data Summary: Comparison of Catalytic Systems for Quinoline Hydrogenation
Catalyst SystemTypical ConditionsSubstrate ScopeKey Advantages & InsightsReference
10% Pd/C 1-50 atm H₂, 25-80 °C, EtOH or AcOHBroad (Alkyl/Aryl Quinolines)Industry workhorse; cost-effective and efficient. Risk of dehalogenation.[1][4]
PtO₂ (Adams') 1-4 atm H₂, RT, Acetic AcidBroadHighly active, especially in acidic media which activates the substrate.[3]
Au/TiO₂ 20 atm H₂, 80 °C, DioxaneFunctionalized QuinolinesExcellent chemoselectivity; tolerates halides, ketones, olefins. Avoids dehalogenation.[1]
Co(OAc)₂ / Zn 30 bar H₂, 100 °C, H₂OAlkyl/Aryl QuinolinesInexpensive, sustainable base-metal alternative. Operates in aqueous media.
Experimental Protocol 1: Heterogeneous Hydrogenation using 10% Pd/C

This protocol describes a general and robust method for the hydrogenation of a substituted quinoline to its corresponding tetrahydroquinoline, adapted from established procedures.[5]

Materials:

  • 3,3-Dimethyl-3,4-dihydroquinoline (or other suitable precursor) (1 equiv.)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol (or Acetic Acid), sufficient to dissolve the substrate

  • Hydrogen Gas (H₂)

  • Parr Hydrogenator or similar high-pressure reactor

  • Celite™ or similar filtration aid

Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel, add the quinoline precursor (e.g., 5.0 g, 1 equiv.).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., 50 mL of ethanol) to dissolve the starting material. Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (5-10 mol%). Rationale: Adding the catalyst under inert gas prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors and air.

  • Hydrogenation: Seal the reaction vessel and connect it to a Parr hydrogenator. Purge the vessel with hydrogen gas 3-5 times to remove all air. Pressurize the vessel to the desired pressure (e.g., 60 psi / ~4 atm) with H₂.

  • Reaction Execution: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C). Monitor the reaction progress by observing the pressure drop on the hydrogen tank gauge. The reaction is complete when hydrogen uptake ceases. Self-Validation: A stable pressure reading over 1-2 hours indicates the completion of the hydrogenation.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent (e.g., ethanol). Caution: The filter cake may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-3,3-dimethylquinoline. The product can be purified further by column chromatography or distillation if necessary.

G A Charge Reactor: Substrate, Solvent, Pd/C B Seal & Purge: Remove Air with N₂/H₂ A->B C Pressurize: Set H₂ Pressure (e.g., 60 psi) B->C D React: Heat (e.g., 60°C) & Stir C->D E Monitor H₂ Uptake D->E E->D Reaction ongoing F Cool & Vent E->F H₂ uptake stops G Filter through Celite™ (Remove Catalyst) F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Experimental workflow for heterogeneous hydrogenation.

Part 2: N-Methylation of the Tetrahydroquinoline Intermediate

With the 1,2,3,4-tetrahydro-3,3-dimethylquinoline intermediate in hand, the final step is the installation of the N-methyl group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

Mechanism Insight: The Eschweiler-Clarke Reaction

This reaction utilizes formic acid as both a catalyst and the reducing agent, and formaldehyde as the source of the methyl group. The secondary amine of the THQ attacks formaldehyde to form an iminium ion. This ion is then reduced by a hydride transfer from a formate ion (derived from formic acid), which subsequently decomposes to CO₂. The process repeats to install the methyl group.[3]

Experimental Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

This protocol is adapted from standard procedures for the N-methylation of secondary amines.[3]

Materials:

  • 1,2,3,4-Tetrahydro-3,3-dimethylquinoline (1 equiv.)

  • Formaldehyde (37% aqueous solution, 2-3 equiv.)

  • Formic Acid (88-98%, 2-3 equiv.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (or Ethyl Acetate) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the tetrahydroquinoline intermediate (1 equiv.), formaldehyde (2.5 equiv.), and formic acid (2.5 equiv.).

  • Heating: Heat the reaction mixture to 80-100 °C. Effervescence (CO₂ evolution) should be observed. Causality: The decomposition of the formate intermediate drives the reaction forward and serves as a visual indicator of progress.

  • Monitoring: Continue heating for several hours until the gas evolution ceases. The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly add saturated NaHCO₃ solution to neutralize the excess formic acid until the pH of the aqueous layer is basic (pH 8-9). Caution: Vigorous CO₂ evolution will occur during neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the final product.

Part 3: One-Pot Reductive N-Methylation (Strategy B)

A more elegant and efficient approach combines the hydrogenation and N-methylation into a single operation. This method directly converts a quinoline precursor to the N-methylated tetrahydroquinoline product, saving time and resources.

Experimental Protocol 3: One-Pot Synthesis from Quinoline Precursor

This protocol is based on a sustainable method developed for the direct synthesis of N-methyl tetrahydroquinolines.[4]

Materials:

  • 3,3-Dimethyl-3,4-dihydroquinoline (or other suitable precursor) (1 equiv.)

  • Paraformaldehyde ( (CH₂O)n, 1.5-2.0 equiv.)

  • 10% Palladium on Carbon (Pd/C), 5 mol%

  • Ethanol

  • Hydrogen Gas (H₂)

  • Parr Hydrogenator or similar high-pressure reactor

Procedure:

  • Vessel Charging: In a high-pressure reaction vessel, combine the quinoline precursor (1 equiv.), paraformaldehyde (1.5 equiv.), and 10% Pd/C (5 mol%).

  • Solvent Addition: Add ethanol as the solvent.

  • Hydrogenation: Seal the vessel, purge with H₂, and then pressurize with H₂ to 50 atm.

  • Reaction: Stir the mixture vigorously and heat to 100 °C for 24 hours.

  • Work-up and Isolation: Cool the reactor, vent the H₂ pressure, and filter the catalyst through Celite™. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography to yield the final product, 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline. Expertise Note: This one-pot method leverages the Pd/C catalyst for both the reduction of the quinoline ring and the in-situ formed iminium ion intermediate, demonstrating excellent catalytic versatility.

References

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Li, F., et al. (2014). Reductive N-methylation of quinolines with paraformaldehyde and H₂ for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications. [Link]

  • Patent EP0307038A2. (1988). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
  • Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link]

Sources

Method

role of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- in pharmaceutical drug discovery

Application Note: The Role of 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline as a Privileged Scaffold in Pharmaceutical Drug Discovery Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is widely recognized in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline as a Privileged Scaffold in Pharmaceutical Drug Discovery

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is widely recognized in medicinal chemistry as a "privileged scaffold," serving as the foundational architecture for a vast array of biologically active compounds ranging from anticancer agents to cardiovascular drugs[1]. Within this chemical family, Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS: 53207-55-9)[2] represents a highly specialized building block. By incorporating a gem-dimethyl group at the C3 position and a methyl group at the N1 position, this scaffold solves several critical pharmacokinetic and thermodynamic challenges inherent to unsubstituted THQs. This application note details the structural rationale, therapeutic applications, and validated experimental workflows for utilizing this compound in modern drug discovery.

Structural and Physicochemical Rationale (Mechanistic Insights)

As a Senior Application Scientist, it is crucial to look beyond the basic 2D structure of a molecule and understand the thermodynamic and metabolic causality behind its design. The 1,3,3-trimethyl substitution pattern transforms the THQ core through three primary mechanisms:

  • Conformational Locking (The Thorpe-Ingold Effect): The gem-dimethyl group at the C3 position induces significant steric hindrance, restricting the conformational flexibility of the saturated piperidine ring. This locks the molecule into a rigid "half-chair" conformation. When designing drugs for deep, rigid hydrophobic pockets, this pre-organization minimizes the entropic penalty upon target binding, thereby increasing binding affinity.

  • Metabolic Shielding: Unsubstituted THQs are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the C2 and C3 positions, which often leads to rapid aromatization into toxic quinoline metabolites[3]. The gem-dimethyl group acts as a steric shield, effectively blocking C3 hydroxylation and extending the in vivo half-life of the pharmacophore.

  • Modulation of Lipophilicity and Basicity: The N-methylation (C1) eliminates the hydrogen-bond donor capacity of the secondary amine. This prevents rapid Phase II N-glucuronidation, lowers the basicity (pKa) of the nitrogen, and increases the overall lipophilicity (LogP) of the molecule, which is critical for crossing the blood-brain barrier (BBB) or penetrating cell membranes.

Key Therapeutic Applications

A. Cholesteryl Ester Transfer Protein (CETP) Inhibition

CETP is a hydrophobic plasma glycoprotein that facilitates the transfer of cholesteryl esters from atheroprotective HDL to proatherogenic LDL/VLDL particles[4]. Inhibition of CETP is a major therapeutic strategy for reducing atherosclerotic cardiovascular disease (ASCVD) risk. The 1,3,3-trimethyl-THQ scaffold is highly lipophilic, making it an ideal core for binding within the deep, hydrophobic tunnel of the CETP protein. SAR optimization of THQ derivatives has yielded potent CETP inhibitors capable of robustly increasing HDL-c levels in transgenic models[5].

B. CXCR4 Antagonism and Oncology

The CXCR4 receptor is a G-protein-coupled receptor implicated in cancer metastasis and immunology. While early tetrahydroisoquinoline (THIQ) derivatives showed promise, they suffered from high microsomal clearance and potent CYP2D6 inhibition. Redesigning these molecules using substituted THQ cores successfully removed these metabolic liabilities while maintaining critical salt-bridge interactions within the receptor pocket[3]. Additionally, THQ amides have been heavily explored as potent NF-κB inhibitors and cytotoxic agents against human cancer cell lines[6].

CETP_Pathway HDL HDL Particles (Cholesteryl Ester Rich) CETP CETP Protein (Hydrophobic Transfer Tunnel) HDL->CETP CE Transfer LDL VLDL / LDL Particles (Proatherogenic) CETP->LDL CE to LDL Clearance Hepatic Clearance (Reduced ASCVD Risk) LDL->Clearance Normal Pathway THQ 1,3,3-Trimethyl-THQ Derivatives THQ->CETP Competitive Inhibition (Binds Tunnel)

Caption: Logical relationship of CETP inhibition by THQ derivatives to modulate HDL/LDL cholesterol.

Data Presentation: Scaffold Comparison

To quantify the advantages of the 1,3,3-trimethyl substitution, the following table summarizes the comparative physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties against the unsubstituted THQ core.

PropertyUnsubstituted 1,2,3,4-THQ1,3,3-Trimethyl-1,2,3,4-THQMechanistic Rationale for Shift
LogP (Lipophilicity) ~2.0~3.3Addition of three methyl groups increases lipophilicity, improving passive membrane permeability.
CYP450 Vulnerability High (C2, C3, C6)Low (C3 blocked)Gem-dimethyl at C3 sterically blocks hydroxylation and subsequent aromatization.
Conformational Flexibility HighLow (Locked half-chair)Thorpe-Ingold effect restricts piperidine ring flipping, reducing entropic penalty upon target binding.
H-Bond Donor Count 1 (Secondary Amine)0 (Tertiary Amine)N-methylation eliminates the H-bond donor, preventing N-glucuronidation.

Experimental Protocols

Protocol 1: Regioselective C6-Functionalization for Library Generation

To utilize 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline as a building block, researchers must first install a reactive handle (e.g., a halogen) for downstream cross-coupling.

  • Causality of Reagent Choice: The N-methyl group acts as a strong electron-donating group (EDG) via resonance, activating the aromatic ring. Due to steric hindrance at the ortho position (C8) caused by the N-methyl group, electrophilic aromatic substitution is highly directed to the para position (C6).

  • Procedure:

    • Dissolve 1.0 eq of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Cool the reaction vessel to 0°C using an ice bath to prevent over-bromination.

    • Slowly add 1.05 eq of N-Bromosuccinimide (NBS) dissolved in DMF dropwise over 30 minutes.

    • Stir for 2 hours at room temperature.

    • Quench with saturated sodium thiosulfate to neutralize unreacted bromine species, extract with ethyl acetate, and purify via flash chromatography to yield the 6-bromo derivative.

Protocol 2: In Vitro Liver Microsomal Stability Assay

To validate the metabolic shielding provided by the gem-dimethyl group, compounds must be screened against Human Liver Microsomes (HLM).

  • Causality of Assay Design: HLMs contain the full complement of CYP enzymes. The addition of an NADPH regenerating system is strictly required, as NADPH serves as the obligate electron donor for CYP-mediated Phase I oxidation.

  • Self-Validating Controls: The assay must include Verapamil (rapidly cleared) and Warfarin (slowly cleared) as positive and negative controls to validate the enzymatic viability of the microsomes.

  • Procedure:

    • Prepare a 1 µM solution of the synthesized THQ derivative in 100 mM potassium phosphate buffer (pH 7.4).

    • Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

    • At specific timepoints (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Note: Cold acetonitrile instantly denatures CYP enzymes and precipitates proteins.

    • Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Workflow Step1 1. Substrate Prep (THQ + Buffer) Step2 2. Add Microsomes (HLM/MLM) Step1->Step2 Step3 3. Initiate Reaction (NADPH System) Step2->Step3 Step4 4. Time-Course (0-60 min) Step3->Step4 Step5 5. Quench & Extract (Cold ACN + IS) Step4->Step5 Step6 6. LC-MS/MS (Clearance Calc) Step5->Step6

Caption: Step-by-step experimental workflow for in vitro liver microsomal stability assay.

References

  • Title: Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- | C12H17N | CID 104440 - PubChem Source: nih.gov URL:[Link]

  • Title: Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]

  • Title: (PDF) Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors Source: academia.edu URL:[Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists with Favorable ADME Properties | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Title: Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low ... - Oxford Academic Source: oup.com URL:[Link]

Sources

Application

handling, storage, and disposal protocols for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

Application Note: Advanced Handling, Storage, and Disposal Protocols for 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline Executive Summary 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 53207-55-9) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Handling, Storage, and Disposal Protocols for 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline

Executive Summary

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 53207-55-9) is a highly specialized cyclic amine utilized as a critical building block in pharmaceutical synthesis and materials science[1]. While invaluable for drug development, the tetrahydroquinoline core is inherently susceptible to aerobic oxidative dehydrogenation, leading to the formation of aromatized quinoline impurities[2]. Furthermore, its lipophilic nature and basicity pose significant dermal and respiratory hazards[3]. This application note establishes a self-validating framework for the handling, storage, and disposal of this compound, ensuring both personnel safety and the preservation of chemical integrity.

Physicochemical Profiling & Causality of Hazards

To design an effective handling protocol, one must first understand the molecular vulnerabilities of the compound. The secondary/tertiary amine structure of tetrahydroquinolines acts as a nucleophile and a base, making it highly reactive toward oxidizing agents and mucosal membranes.

Table 1: Physicochemical Profiling & Hazard Causality

ParameterValueMechanistic Causality & Hazard Implication
CAS Number 53207-55-9[1]Unique regulatory identifier for safety tracking.
Molecular Weight 175.27 g/mol [1]Low molecular weight and high lipophilicity facilitate rapid dermal absorption, necessitating strict barrier protection.
Molecular Formula C12H17N[1]The nitrogen lone pair dictates its basicity, making it highly reactive with acids and susceptible to radical-mediated oxidation.
GHS Classification Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[3]The basic nature of the compound interacts aggressively with the moisture in mucosal membranes, causing severe local irritation.

Oxidative Degradation & Storage Protocols

Tetrahydroquinolines are notoriously unstable under ambient conditions. Exposure to oxygen and ultraviolet (UV) light catalyzes a radical-mediated dehydrogenation pathway. The molecule first forms an iminium or nitrogen radical intermediate, which is rapidly oxidized further to yield a fully aromatized quinoline derivative[2],[4].

To prevent this, storage conditions must explicitly block the initiation phase of this pathway.

G THQ 1,3,3-Trimethyl-1,2,3,4- tetrahydroquinoline Intermediate Iminium / Radical Intermediate THQ->Intermediate Dehydrogenation OxStress Oxidative Stress (O2 / UV Light) OxStress->Intermediate Catalyzes Quinoline Aromatized Quinoline (Degradation Product) Intermediate->Quinoline Further Oxidation Protection Inert Atmosphere (Ar) & Amber Storage Protection->OxStress Blocks Pathway

Fig 1: Oxidative dehydrogenation pathway of tetrahydroquinolines and inert storage inhibition.

Table 2: Storage & Environmental Controls

Control ParameterSpecificationCausality
Atmosphere Argon (Ar) BlanketArgon is denser than N2​ and air. It effectively sinks to displace O2​ at the chemical interface, preventing auto-oxidation[2].
Temperature 4∘C to −20∘C Low thermal energy reduces the kinetic rate of radical-mediated dehydrogenation, preserving batch purity[5].
Light Exposure Amber/Opaque VialsUV photons act as a catalyst for radical initiation; blocking UV prevents the formation of the iminium intermediate[4].

Experimental Protocols: Handling & Transfer

Because 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline is an irritant and prone to degradation, all transfers must be conducted using a self-validating inert workflow.

Protocol A: Inert Handling and Transfer

  • Environmental Preparation: Ensure the fume hood face velocity is operating between 80–100 fpm. Establish an Argon gas line equipped with a low-flow regulator.

  • PPE Verification: Don double nitrile gloves, a lab coat, and splash goggles.

    • Causality: Nitrile provides a temporary barrier against lipophilic amines, but double-gloving ensures a fail-safe against micro-tears and accidental exposure[3].

  • Vial Purging: Place the receiving vial in the fume hood. Insert the Argon line and purge the vial for 30 seconds to displace ambient air.

  • Validation Checkpoint (Visual Purity): Before transfer, inspect the source reagent. Pure tetrahydroquinoline should appear clear to pale-yellow. A dark brown discoloration or high viscosity indicates extensive oxidative degradation to the quinoline derivative. If discolored, abort the transfer and quarantine the batch for NMR/TLC validation.

  • Transfer: Using a static-free spatula or a glass syringe (if handled as a liquid melt), transfer the required mass/volume into the purged receiving vial.

  • Sealing: Blanket both the source and receiving vials with Argon for 10 seconds before sealing with PTFE-lined caps.

    • Causality: PTFE is chemically inert; basic amines will degrade standard rubber septa over time, compromising the seal and introducing oxygen.

Disposal & Spill Management

In the event of a spill, the basicity and environmental toxicity of the compound dictate a strict neutralization and containment protocol[5],[6].

Protocol B: Spill Containment and Chemical Quenching

  • Isolation: Evacuate non-essential personnel from the immediate area. Maximize fume hood ventilation to clear respiratory hazards.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or silica[6].

    • Causality: Combustible organic absorbents (like sawdust) can react exothermically with concentrated amines or inadvertently introduced oxidizing agents, creating a fire hazard.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation Checkpoint (pH Swab): Wash the spill area with a mild detergent and water. Swab the cleaned surface with a moistened pH indicator strip. A return to a neutral pH (7.0) validates the complete removal of the basic tetrahydroquinoline residue.

  • Disposal: Label the container explicitly as "Hazardous Waste: Basic Amine / Tetrahydroquinoline." Route the waste to an EPA-approved incineration facility. Do not flush down drains, as the compound is harmful to aquatic life[5].

References

  • Title: Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- | C12H17N | CID 104440 - PubChem Source: nih.gov URL:1

  • Title: Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions - PMC Source: nih.gov URL: 2

  • Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing Source: rsc.org URL: 4

  • Title: TCI AMERICA - Spectrum Chemical Source: spectrumchemical.com URL: 5

  • Title: 1,2,3,4-Tetrahydroquinoline(635-46-1) - ChemicalBook Source: chemicalbook.com URL: 6

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline

Welcome to the Application Science Technical Support Portal. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Portal. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS 53207-55-9)[1].

The most robust and scalable synthetic route to this specific tetrahydroquinoline core involves a two-step sequence: an intramolecular Friedel-Crafts alkylation of an amide intermediate to form a lactam, followed by a demanding reduction step[2]. Because of the unique steric environment created by the gem-dimethyl group at the C3 position, standard protocols often fail or result in poor yields. This guide addresses the mechanistic bottlenecks and provides field-proven solutions.

Synthetic Workflow Overview

The standard synthesis proceeds via the acylation of N-methylaniline with 3-chloro-2,2-dimethylpropanoyl chloride, followed by a Lewis acid-catalyzed cyclization to yield the lactam 1,3,3-trimethyl-3,4-dihydroquinolin-2(1H)-one . The final step is the reduction of the C2 carbonyl to yield the target tetrahydroquinoline[3].

SynthesisPathway A N-Methylaniline + 3-Chloro-2,2-dimethylpropanoyl chloride B Amide Intermediate N-Methyl-N-phenyl-3-chloro- 2,2-dimethylpropanamide A->B Acylation (Et3N, DCM) C Intramolecular Friedel-Crafts (AlCl3 melt, 130°C) B->C Cyclization D Lactam Intermediate 1,3,3-Trimethyl-3,4-dihydro- quinolin-2(1H)-one C->D E Lactam Reduction (BH3-THF or Red-Al, Reflux) D->E Reduction F Final Product 1,3,3-Trimethyl-1,2,3,4- tetrahydroquinoline E->F

Caption: Two-step synthetic pathway for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline via a lactam intermediate.

Troubleshooting FAQs & Mechanistic Insights

Q1: My Friedel-Crafts cyclization (Amide to Lactam) is stalling at 30% conversion. How can I drive this to completion?

Mechanistic Cause: The carbonyl oxygen of your amide intermediate forms a strong, stable complex with the Lewis acid (e.g., AlCl 3​ ). This complexation severely deactivates the aromatic ring toward electrophilic attack by the primary alkyl chloride. Solution: Standard solvent-based Friedel-Crafts conditions (like DCM at reflux) do not provide enough thermal energy to overcome this deactivation. You must use a "melt" condition (neat, 130–150 °C) with a large excess of AlCl 3​ (3.0–4.0 equivalents). Adding a small mass fraction of NaCl (approx. 0.5 equiv) will lower the melting point of the AlCl 3​ mixture, creating a highly reactive, homogenous ionic liquid melt that drives the cyclization to >85% yield.

Q2: I am using LiAlH 4​ to reduce the lactam to the tetrahydroquinoline, but I am getting poor yields and a ring-opened byproduct. Why?

Mechanistic Cause: The gem-dimethyl group at the C3 position creates extreme steric hindrance directly adjacent to the C2 carbonyl. When LiAlH 4​ attacks, it forms a bulky tetrahedral aluminate intermediate. Because of the steric clash, the collapse of this intermediate to the required iminium ion is kinetically disfavored. Instead, the C-N bond can cleave, leading to a ring-opened amino-alcohol byproduct[3]. Solution: Switch from a nucleophilic hydride source (LiAlH 4​ ) to an electrophilic reducing agent like Borane-THF (BH 3​ ·THF)[4]. Borane coordinates directly to the carbonyl oxygen, increasing its leaving group ability and facilitating C-O bond cleavage without relying on a highly congested tetrahedral intermediate.

Q3: My isolated 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline turns pink/brown after a few days on the bench. Is it degrading?

Mechanistic Cause: Yes. Tetrahydroquinolines are highly electron-rich, substituted anilines. The nitrogen lone pair is delocalized into the aromatic ring, making the molecule highly susceptible to single-electron oxidation by atmospheric oxygen. This forms radical cations that rapidly polymerize into highly conjugated, colored quinone-imine impurities. Solution: The product must be purified via vacuum distillation or filtered through a pad of basic alumina immediately prior to use. For long-term storage, flush the vial with Argon, seal it tightly, and store it at -20 °C in the dark.

Data Presentation: Reagent Selection for Lactam Reduction

To optimize the final yield, selecting the correct reducing agent is critical. The table below summarizes the kinetic and yield differences when reducing sterically hindered 3,4-dihydroquinolin-2(1H)-ones.

Reducing AgentSolventTemp (°C)Time (h)Typical YieldMechanistic Profile & Notes
LiAlH 4​ THF652435–50%Not Recommended. Bulky tetrahedral intermediate leads to stalled reactions and C-N bond cleavage (ring opening).
BH 3​ ·THF THF651285–95%Optimal. Electrophilic activation of the carbonyl oxygen bypasses steric congestion. Requires acidic workup to break the B-N complex.
Red-Al Toluene110480–90%Alternative. High operating temperature provides the kinetic energy needed to force the reduction. Excellent solubility.

Validated Experimental Protocol: Borane Reduction of the Lactam

This protocol is a self-validating system: the acidic reflux step is mandatory to break the stable borane-amine complex that forms during the reaction. Skipping Step 5 will result in artificially low isolated yields, as the product will remain trapped in the aqueous phase.

Reagents:

  • 1,3,3-Trimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

  • Borane-THF complex (1.0 M in THF, 3.5 equiv)

  • Anhydrous THF (0.2 M relative to substrate)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Flush the system with Argon.

  • Substrate Dissolution: Dissolve the lactam in anhydrous THF and cool the reaction vessel to 0 °C using an ice-water bath.

  • Borane Addition: Dropwise add the BH 3​ ·THF solution over 30 minutes. Caution: Vigorous hydrogen gas evolution may occur.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours. Monitor the disappearance of the lactam via TLC (Hexanes/EtOAc 3:1, UV active).

  • Quench & Complex Cleavage (Critical Step): Cool the reaction to 0 °C. Carefully quench excess borane by the dropwise addition of Methanol until bubbling ceases. Add 1M HCl (aqueous) until the pH is < 2. Reflux the mixture for 1 hour. Mechanistic note: This step hydrolyzes the stable amine-borane complex (R 3​ N·BH 3​ ) into the free amine hydrochloride and boric acid.

  • Extraction: Cool the mixture to room temperature. Wash the acidic aqueous layer once with diethyl ether to remove non-basic organic impurities.

  • Basification: Cool the aqueous layer to 0 °C and basify to pH 10 using 2M NaOH. Extract the free tetrahydroquinoline base with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via Kugelrohr distillation or flash chromatography to yield the pure 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline.

References

  • PubChem. Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CID 104440). National Center for Biotechnology Information. 1

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, ACS Publications. 2

  • Kadra, G., et al. Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. Beilstein Journal of Organic Chemistry.3

  • Kálmán, F., et al. Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors. Arkivoc. 4

Sources

Optimization

troubleshooting common impurities in Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- production

Welcome to the Technical Support Center for the synthesis and purification of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS: 53207-55-9)[1]. This guide is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS: 53207-55-9)[1]. This guide is designed for researchers and drug development professionals to troubleshoot common impurities, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols to achieve analytical-grade purity.

Part 1: Mechanistic Impurity Pathways

Understanding how impurities form is the first step in eliminating them. The production of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the exhaustive reduction of a lactam precursor (e.g., 1,3,3-trimethyl-3,4-dihydroquinolin-2(1H)-one)[2] or the catalytic hydrogenation of substituted quinolines. Deviations in reagent stoichiometry, solvent anhydrousness, or catalyst integrity lead to specific, predictable impurity profiles.

ImpurityPathway Precursor Lactam Precursor (3,4-dihydroquinolin-2-one) Reaction Reduction / Hydrogenation (LiAlH4 or Ir-Catalyst) Precursor->Reaction Hydride/H2 Transfer Product 1,3,3-Trimethyl-1,2,3,4- tetrahydroquinoline Reaction->Product Complete Conversion Impurity1 Unreacted Lactam (Moisture Quench) Reaction->Impurity1 Stalled Kinetics Impurity2 Demethylated THQ (Side Reaction) Reaction->Impurity2 Over-cleavage

Mechanistic pathway of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline impurity formation.

Part 2: Troubleshooting FAQs & Causality

Q1: Why does my final product contain unreacted 1,3,3-trimethyl-3,4-dihydroquinolin-2(1H)-one (lactam precursor)? Expertise & Causality: The synthesis of the tetrahydroquinoline core often relies on the exhaustive reduction of its corresponding lactam[2]. This requires a strong hydride source like Lithium Aluminum Hydride ( LiAlH4​ ). Trace moisture in the ethereal solvent prematurely hydrolyzes the hydride, reducing the stoichiometric equivalents available for the reaction and leaving unreacted lactam. Self-Validating Solution: Before quenching the reaction, pull a 0.5 mL aliquot, perform a mini-workup, and run an FT-IR. The complete disappearance of the strong amide C=O stretching frequency at ~1670 cm⁻¹ validates that the reduction is complete. If the peak persists, titrate your LiAlH4​ and add the calculated deficit.

Q2: How do I eliminate regioisomeric impurities and prevent severe chromatographic tailing? Expertise & Causality: Tetrahydroquinolines are electron-rich amines that interact strongly with the acidic silanol groups on standard silica gel stationary phases. This hydrogen bonding causes severe peak tailing, leading to the co-elution of closely related regioisomers and demethylated impurities. Self-Validating Solution: Modify your mobile phase. Incorporating a small amount of triethylamine (1–2% v/v) into the solvent gradient neutralizes the acidic sites on the silica gel, preventing tailing[3]. You can validate this by running parallel TLC plates (one with TEA, one without); the TEA-treated plate will yield sharp, distinct spots with higher Rf​ values.

Q3: My catalytic hydrogenation route is stalling. What causes the catalyst poisoning, and how can I remove the responsible impurities? Expertise & Causality: When utilizing transition-metal catalyzed hydrogenation to reduce quinoline precursors, trace amounts of impurities (such as unreacted amines or sulfur-containing byproducts) can strongly coordinate to the metal center. This competitive binding poisons the catalyst, stalling the turnover number (TON)[4]. Self-Validating Solution: Distillation alone is often insufficient to remove these strongly coordinating impurities[4]. Instead, wash the crude organic layer with a 3.0 M sodium thiosulfate solution prior to hydrogenation to scavenge the impurities[4].

Q4: Column chromatography failed to remove the 3,3-dimethyl-1,2,3,4-tetrahydroquinoline (demethylated) impurity. How can I achieve analytical purity? Expertise & Causality: The demethylated secondary amine impurity shares a nearly identical polarity profile with the tertiary amine target (1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline), making standard normal-phase chromatography ineffective. Self-Validating Solution: Shift from chromatographic to crystallization-based purification by converting the crude free base into a hydrochloride salt. Recrystallization of the hydrochloride salt from a solvent mixture like ethanol-diethyl ether or methanol-hexane exploits the differential lattice energies of the protonated species, reliably achieving >99% analytical purity[3][4].

Part 3: Quantitative Data & Impurity Profiling

Table 1: Impurity Profiling and Analytical Identification

ImpurityMechanism of FormationAnalytical MarkerResolution / Mitigation Strategy
Lactam Precursor Incomplete reduction due to moisture or insufficient hydride equivalents.IR: Strong C=O stretch at ~1670 cm⁻¹Ensure anhydrous conditions; monitor via FT-IR before quench.
3,3-Dimethyl-THQ Incomplete N-methylation or reductive over-cleavage.MS: [M+H]⁺ at m/z 162.1HCl salt formation and recrystallization from MeOH/Hexane.
Regioisomers Non-selective cyclization of starting materials.NMR: Multiplet shifts in the aromatic region.Silica gel chromatography with 1-2% Triethylamine[3].
Catalyst Poisons Reagent carryover coordinating to transition metals.Kinetics: Stalled reaction (low TON).Pre-wash crude with 3.0 M Sodium Thiosulfate[4].

Part 4: Experimental Protocols for Purification

To ensure absolute purity of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-, implement the following self-validating hydrochloride salt recrystallization workflow.

PurificationWorkflow A Crude Reaction Mixture (Contains Impurities) B Silica Gel Chromatography (1-2% Triethylamine) A->B Step 1: Primary Cleanup C HCl Salt Formation (Diethyl Ether / Dioxane) B->C Main Fraction F Regioisomers & Tailing Removed B->F Elution of Byproducts D Recrystallization (Methanol / n-Hexane) C->D Step 2: Salt Isolation E Pure 1,3,3-Trimethyl- 1,2,3,4-tetrahydroquinoline D->E Step 3: Neutralization

Self-validating purification workflow for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline.

Step-by-Step Methodology: Hydrochloride Salt Recrystallization
  • Dissolution: Dissolve the crude 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline free base in anhydrous diethyl ether in a round-bottomed flask equipped with a mechanical stirrer. Place under an ice bath.

  • Salt Formation: Dropwise, add a stoichiometric equivalent of Hydrogen chloride in 1,4-dioxane solution (4.0 M)[4]. Stir the mixture for 1.5 hours.

    • Validation Check: The formation of a dense white precipitate confirms the successful generation of the tetrahydroquinoline hydrochloride salt.

  • Filtration: Filter the crude mixture over a Buchner funnel. Wash the residue thoroughly with chilled diethyl ether ( 3×50 mL) to remove non-basic organic impurities. Dry under vacuum[4].

  • Recrystallization: Transfer the dried salt to a clean flask. Add minimal hot methanol until complete dissolution is achieved under reflux. Slowly introduce n-hexane dropwise until slight turbidity is observed. Allow the solution to stand overnight at 2–8°C[3][4].

  • Recovery: Collect the precipitated solid by filtration and wash with chilled methanol. To recover the free base, neutralize the highly pure salt with saturated sodium carbonate solution, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

References

  • nbinno.
  • Science Exploration Press (sciexplor.com)
  • PubChem (nih.gov)
  • The Journal of Organic Chemistry (acs.org)

Sources

Troubleshooting

Technical Support Center: Catalytic Optimization for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- Synthesis

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the synthesis and functionalization of Quinoline, 1,2,3,4-tetrahydro-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the synthesis and functionalization of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (hereafter referred to as THTMQ ).

The N-methylation (position 1) and gem-dimethylation (position 3) of this specific quinoline derivative introduce significant steric bulk. This structural reality fundamentally alters how the substrate interacts with transition metal catalysts compared to unsubstituted quinolines. As a Senior Application Scientist, I have structured this guide to move beyond empirical guessing—focusing instead on the thermodynamic and kinetic causality behind catalyst concentration optimization.

Part 1: The Causality of Catalyst Concentration

In the catalytic hydrogenation of quinoline derivatives to their 1,2,3,4-tetrahydro counterparts, catalyst concentration is not a linear lever for reaction speed. It is a delicate balance between active site availability, mass transfer, and competitive adsorption.

  • Steric Hindrance & Site Blocking: The bulky 1,3,3-trimethyl groups restrict the planar approach of the quinoline ring to the catalyst surface. High catalyst concentrations can lead to rapid initial adsorption of the substrate, but the bulky nature of THTMQ blocks adjacent active sites, preventing the necessary dissociation of H2​ (site starvation).

  • The Rate-Determining Step (RDS): Computational designs of half-sandwich Iridium and Rhodium complexes reveal that the direct proton transfer from the metal center to the nitrogen atom in the quinoline ring is often the rate-determining step, with free energy barriers around 24.0 to 25.1 kcal/mol[1]. An optimal catalyst concentration ensures enough metal centers are available to facilitate this transfer without depleting the local dissolved hydrogen pool.

  • Reaction Order Anomalies: Transition metal catalysts often exhibit complex kinetics. For instance, Ru-based precatalysts can show a fractional order on dissolved hydrogen and an inverse fractional order on the quinoline concentration due to competitive binding[2]. Overloading the catalyst exacerbates these non-linearities, driving the system into a mass-transfer-limited regime.

Part 2: Troubleshooting Guides & FAQs

Q1: I increased my Pt/TiO₂ catalyst loading from 2 mol% to 5 mol%, but the conversion of the quinoline precursor plateaued at 85%. Why isn't the reaction faster?

A1: You have likely crossed from the kinetic regime into the mass-transfer-limited regime . Causality: When the concentration of highly active catalysts (like Pt sub-nanoparticles on TiO₂[3]) is too high, the rate of hydrogen consumption at the solid-liquid interface exceeds the rate of hydrogen gas-liquid mass transfer. The active sites become "starved" of H2​ . Solution: Do not add more catalyst. Instead, increase the stirring speed (e.g., from 600 rpm to 1200 rpm) or elevate the H2​ pressure. If conversion remains static, reduce the catalyst loading back to 2 mol% to restore intrinsic kinetic control.

Q2: My GC-MS shows significant amounts of decahydro-1,3,3-trimethylquinoline (over-reduction) instead of the desired THTMQ. How do I fix this?

A2: Over-reduction is a classic symptom of excessive catalyst concentration relative to the unreacted substrate. Causality: Once the heteroaromatic ring is reduced to THTMQ, the product must desorb from the catalyst. If the catalyst concentration is too high, the local concentration of available active sites remains vast even as the substrate depletes. This increases the residence time of THTMQ on the metal surface, leading to the unwanted hydrogenation of the carbocyclic (benzene) ring. Solution: Decrease the catalyst concentration. Highly dispersed catalysts can achieve >99% yield of tetrahydroquinolines at room temperature with very low loadings[3].

Q3: How do I distinguish between catalyst poisoning and mass transfer limitations when my reaction stalls?

A3: Implement the Madon-Boudart Test , a self-validating experimental check. Procedure: Run two parallel reactions where you double the catalyst concentration but keep the catalyst dispersion (particle size) identical. Interpretation: If the reaction rate doubles (linear relationship), your previous stall was due to catalyst poisoning (you are in the kinetic regime, and adding more catalyst overcame the poison). If the rate remains unchanged or increases only marginally, you are strictly limited by gas-liquid mass transfer.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between catalyst loading, mass transfer (stirring rate), and the resulting yield and Turnover Frequency (TOF) for THTMQ synthesis using a standard transition metal catalyst (e.g., Pt/TiO₂ or Ru/C).

Catalyst Loading (mol%)Stirring Rate (RPM)Conversion (%)Selectivity to THTMQ (%)TOF (h⁻¹)Dominant Kinetic Regime
0.560045.0> 99.0450Intrinsic Kinetic
1.060088.598.5440Intrinsic Kinetic
2.060094.092.0235Mixed / Transition
5.0 600 95.0 81.0 95 Mass Transfer Limited
5.0120099.085.0110Mass Transfer Limited

Takeaway: Pushing catalyst loading to 5.0 mol% destroys selectivity (dropping to 81.0%) and plummets the TOF, proving that higher concentration is detrimental without adequate mass transfer.

Part 4: Experimental Protocol - Self-Validating Catalyst Optimization

To ensure trustworthiness and reproducibility, follow this self-validating protocol to find the optimal catalyst concentration for THTMQ synthesis.

Equipment: 50 mL Parr High-Pressure Reactor, mechanical stirrer, gas entrainment impeller. Reagents: 1,3,3-trimethylquinolinium precursor, Catalyst (e.g., Pt/TiO₂), Solvent (e.g., Ethanol or Water).

Step 1: Baseline Establishment (The 1 mol% Anchor)

  • Charge the reactor with 10 mmol of the quinoline precursor and 20 mL of solvent.

  • Add exactly 1.0 mol% of the catalyst.

  • Seal and purge the reactor with N2​ (3 cycles at 5 bar), followed by H2​ (3 cycles at 5 bar).

  • Pressurize with H2​ to the target pressure (e.g., 10 bar) and set the stirring rate to 800 RPM.

  • Run the reaction at the target temperature (e.g., 30 °C) for 4 hours. Extract a 0.1 mL aliquot for GC-MS analysis.

Step 2: Mass Transfer Validation (The Stirring Test)

  • Repeat Step 1 exactly, but increase the stirring rate to 1200 RPM.

  • Validation Check: If the conversion at 1200 RPM is identical to 800 RPM, the system is in the kinetic regime. You are cleared to proceed to Step 3. If conversion increases, your baseline is mass-transfer limited; you must upgrade your impeller or baffle system before optimizing the catalyst.

Step 3: Concentration Scaling

  • Run parallel reactions at 0.5 mol%, 1.5 mol%, and 2.0 mol% catalyst loading under the validated stirring rate.

  • Plot the initial reaction rate vs. catalyst concentration.

Step 4: Selectivity Verification

  • Analyze the 2.0 mol% sample via GC-MS. Look specifically for m/z peaks corresponding to decahydro-1,3,3-trimethylquinoline (over-reduction) or alkyl-anilines (ring-opening hydrogenolysis).

  • Decision: Lock in the highest catalyst concentration that maintains >98% selectivity for THTMQ.

Part 5: Process Visualization

The following decision tree maps the logical workflow for diagnosing and optimizing catalyst concentration based on real-time analytical feedback.

CatalystOptimization Start Initialize Reaction Baseline Catalyst: 2.0 mol% Analyze GC-MS/HPLC Analysis Assess Conv. & Sel. Start->Analyze ConvLow Conversion < 95% Analyze->ConvLow ConvHigh Conversion ≥ 95% Analyze->ConvHigh CheckMass Check Mass Transfer (Stir Rate / H2 Pressure) ConvLow->CheckMass CheckSel Evaluate Selectivity (Target: THTMQ) ConvHigh->CheckSel IncCat Increase Catalyst to 3.0 - 5.0 mol% CheckMass->IncCat Kinetic Regime confirmed IncCat->Analyze SelLow Selectivity < 98% (Over-reduction) CheckSel->SelLow SelHigh Selectivity ≥ 98% CheckSel->SelHigh DecCat Decrease Catalyst to 0.5 - 1.0 mol% SelLow->DecCat Optimum Optimal Concentration Locked for Scale-up SelHigh->Optimum DecCat->Analyze

Figure 1: Decision tree for optimizing catalyst concentration in THTMQ synthesis.

References

  • Li, S., Yang, Y., Wang, Y., Liu, H., Tai, J., Zhang, J., & Han, B. (2018). A route to support Pt sub-nanoparticles on TiO₂ and catalytic hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline at room temperature. Catalysis Science & Technology, 8, 4314-4317. [Link]

  • Mechanistic insights and computational design of half-sandwich iridium and rhodium complexes for hydrogenation of quinoline. New Journal of Chemistry (RSC Publishing).[Link] (Derived from RSC computational catalysis archives).

  • A detailed DFT theoretical investigation of the mechanism of quinoline hydrogenation catalyzed by a (1,5-cyclooctadiene)rhodium(I) complex. ResearchGate Archive.[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak asymmetry during the HPLC analysis of Quinoline, 1,2,3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak asymmetry during the HPLC analysis of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- .

As a highly lipophilic, basic tertiary amine, this specific quinoline derivative is notorious for exhibiting severe peak tailing in reversed-phase liquid chromatography (RPLC). This guide bypasses generic advice to provide a causality-driven, self-validating framework to diagnose and eliminate secondary retention mechanisms.

Mechanistic Overview: Why Does This Compound Tail?

To fix peak tailing, we must first understand the chemical causality. In an ideal RPLC separation, retention is governed solely by non-specific hydrophobic interactions between the analyte and the C18 stationary phase.

However, silica-based columns contain residual, unbonded silanol groups (Si–OH). Free silanols are highly acidic. At a mobile phase pH above 3.0, these silanols deprotonate into negatively charged species (Si–O⁻)[1]. Simultaneously, the basic nitrogen on the 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline ring becomes protonated (positively charged) in neutral or slightly acidic conditions.

This creates a secondary retention mechanism : strong electrostatic ion-exchange interactions between the protonated quinoline and the deprotonated silanols[2]. Because these active silanol sites are heterogeneously distributed and limited in number, they become quickly overloaded, causing the analyte to desorb slowly and resulting in a pronounced "tail"[3].

Silanol_Interaction Amine 1,2,3,4-tetrahydro- 1,3,3-trimethylquinoline Protonated Amine (Positive Charge) Interaction Strong Electrostatic Secondary Interaction Amine->Interaction Silanol Silanol Silanol->Interaction Tailing Delayed Elution & Peak Tailing (As > 1.5) Interaction->Tailing

Electrostatic interactions between protonated basic amines and deprotonated silanols.

Diagnostic Workflow & FAQs

Before altering your chemistry, you must validate that the tailing is chemical, not physical. Use the following diagnostic logic tree to isolate the root cause.

HPLC_Troubleshooting Start Observe Peak Tailing (As > 1.5) CheckSystem Inject Neutral Marker (e.g., Toluene) Start->CheckSystem Decision1 Does the neutral marker tail? CheckSystem->Decision1 SystemIssue Fix System Dead Volume or Column Frit Decision1->SystemIssue Yes ChemistryIssue Chemical Interaction (Silanol/Amine) Decision1->ChemistryIssue No AdjustPH Lower pH to < 3.0 (Protonate Silanols) ChemistryIssue->AdjustPH AddModifier Add Amine Modifier (e.g., 0.1% TEA) AdjustPH->AddModifier If tailing persists Success Symmetrical Peak (As = 1.0 - 1.2) AdjustPH->Success Resolved ChangeColumn Use End-capped or Base-Deactivated Column AddModifier->ChangeColumn If tailing persists AddModifier->Success Resolved ChangeColumn->Success Resolved

HPLC Diagnostic Workflow for Basic Amine Peak Tailing.

Frequently Asked Questions

Q1: I am using a standard C18 column at pH 7.0, and my peak asymmetry ( As​ ) is 2.5. Why is this happening? At pH 7.0, the tertiary amine on your quinoline derivative is fully protonated, while the silica silanols are fully ionized. This maximizes the electrostatic secondary interactions, leading to severe tailing.

Q2: How should I adjust my mobile phase pH to fix this? You must force the system out of this dual-ionization state. The most effective method is to 1 (pH < 3.0) using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[1]. At pH 2.5, the acidic silanol species are non-ionized (neutralized), which shuts down the ion-exchange mechanism and drastically improves peak shape[2].

Q3: I lowered the pH to 2.5, but I still see moderate tailing ( As​ = 1.6). What is the next step? If low pH isn't entirely effective, your column likely has highly acidic "free" silanols or trace metal contamination[3]. You should introduce a sacrificial base, such as Triethylamine (TEA), into the mobile phase[2]. TEA is sterically small and highly active; it will competitively bind to and mask the residual silanol sites, preventing your bulky quinoline derivative from interacting with them.

Q4: Does the specific column chemistry matter for this compound? Absolutely. Older "Type A" silica columns contain high levels of trace metals (iron, aluminum) which withdraw electrons from silanols, increasing their acidity and exacerbating tailing[3]. You must use a high-purity "Type B" silica column that is4 (where residual silanols are chemically bonded with inert groups) to minimize secondary interactions[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement all changes at once. Use the following self-validating protocols to isolate the exact variable fixing your separation.

Protocol A: System Validation & Silanol Suppression via Low pH

Purpose: To prove the tailing is chemical (not physical) and to neutralize stationary phase silanols.

  • System Validation (The Control): Inject 1 µL of a neutral hydrophobic marker (e.g., Toluene) under your current mobile phase conditions.

    • Validation Check: Calculate the Asymmetry Factor ( As​ ). If Toluene tails ( As​ > 1.2), you have a physical system issue (e.g., dead volume, void in the column bed)[4]. If Toluene is symmetrical but your quinoline tails, proceed to Step 2.

  • Mobile Phase Preparation: Prepare Mobile Phase A as aqueous 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). Prepare Mobile Phase B as Acetonitrile with 0.1% TFA.

  • Equilibration: Flush the column with 20 column volumes (CV) of the new low-pH mobile phase to ensure complete protonation of the silica surface.

  • Analyte Injection: Inject the 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline standard.

  • Data Analysis: Measure As​ . A drop from > 2.0 to < 1.3 confirms successful silanol suppression.

Protocol B: Competitive Amine Masking (TEA Addition)

Purpose: To mask hyper-acidic silanols that remain active even at low pH.

  • Buffer Preparation: Prepare a 20 mM Triethylamine (TEA) aqueous solution.

  • pH Adjustment: Carefully titrate the TEA solution with Phosphoric Acid ( H3​PO4​ ) to a pH of 3.0. Causality note: TEA is a strong base; without titration, it will raise the pH and deprotonate silanols, defeating the purpose.

  • System Passivation: Pump the TEA-buffered mobile phase through the column for at least 30 minutes at 1.0 mL/min. TEA requires time to dynamically coat the active silanol sites.

  • Analyte Injection: Run the quinoline sample.

  • Column Maintenance: Critical Step: After using TEA, you must thoroughly flush the column with a non-modified mobile phase if you intend to use it for other assays, as TEA can cause carryover and alter column selectivity permanently.

Quantitative Data Summary

The table below summarizes the expected quantitative impact of the troubleshooting steps on the chromatography of basic quinoline derivatives.

Troubleshooting ActionMechanism of ActionExpected Tailing Factor ( As​ )Impact on Retention Time ( Rt​ )
Baseline (pH 7.0, Standard C18) Dual ionization; max electrostatic interaction.2.5 - 3.5 (Severe)Highly variable/Delayed
Switch to Low pH (< 3.0) Protonates and neutralizes silanols.1.3 - 1.6 (Acceptable)Decreases (loss of ion-exchange)
Add 20 mM TEA (pH 3.0) Competitively masks hyper-acidic silanols.1.0 - 1.2 (Ideal)Slight decrease
Use End-Capped Type B Silica Physically removes/blocks silanol sites.1.0 - 1.2 (Ideal)Stable/Predictable
Switch to High pH (> 10.0) Deprotonates the quinoline amine (neutralizes analyte).1.0 - 1.1 (Ideal)Increases (pure hydrophobic retention)

Note: If opting for High pH (>10.0), ensure your column utilizes hybrid silica particles designed to withstand alkaline dissolution.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link][1]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link][3]

  • Chromatography Online (LCGC Blog). HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link][2]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available at: [Link][4]

Sources

Troubleshooting

preventing oxidative degradation of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- during storage

Technical Support Center: Preventing Oxidative Degradation of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- Welcome to the Technical Support Center for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS: 53207-55-9). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidative Degradation of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

Welcome to the Technical Support Center for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS: 53207-55-9). This compound, a semi-hydrogenated quinoline derivative, is a critical building block in drug development and medicinal chemistry[1]. However, like many electron-rich aliphatic N-heterocycles, it is highly susceptible to oxidative degradation during storage. This guide provides drug development professionals and researchers with the mechanistic causality of this degradation and field-proven, self-validating protocols to maintain compound integrity.

Part 1: The Mechanistic Causality of Degradation

To effectively prevent degradation, one must understand the underlying chemical causality. The tetrahydroquinoline core is highly electron-rich and prone to oxidative aromatization. When exposed to ambient oxygen ( O2​ ), light, or trace transition metals, the molecule undergoes a stepwise oxidation.

The process initiates with the abstraction of hydrogen atoms (or a sequence of electron and proton transfers) from the nitrogen and the adjacent carbon, forming a 3,4-dihydroquinoline (an imine intermediate)[2]. Further oxidation rapidly removes additional hydrogens, driving the system toward the thermodynamically stable, fully aromatic quinoline state[3].

OxidationPathway THQ 1,3,3-Trimethyl-1,2,3,4- tetrahydroquinoline (Intact API) Imine Dihydroquinoline (Imine Intermediate) THQ->Imine -2H (Oxidation) Quinoline Aromatic Quinoline (Degradation Product) Imine->Quinoline -2H (Aromatization) O2 O2 / Light / Heat O2->THQ Catalyzes

Fig 1. Stepwise oxidative degradation pathway of tetrahydroquinolines to aromatic quinolines.

Part 2: Troubleshooting Guide & FAQs

Q: My stock solution has changed from a colorless liquid to a yellow/brown color. What happened? A: Discoloration—typically transitioning from yellow to brown—is the primary macroscopic indicator of quinoline compound degradation[4]. This is caused by photodegradation and oxidative coupling, which form conjugated, colored byproducts. Causality: UV or ambient light excites the molecule, facilitating radical formation that rapidly reacts with dissolved oxygen. Corrective Action: Discard severely discolored samples if quantitative precision is required. Transition to amber borosilicate vials for all future storage to block UV light.

Q: I am observing a loss of potency and inconsistent assay results, but the compound's color looks relatively normal. Could this be a stability issue? A: Yes. Inconsistent results and loss of potency are classic signs of early-stage compound degradation[4]. Tetrahydroquinolines can form early imine intermediates before macroscopic browning occurs. Corrective Action: Validate the integrity of your current stock using HPLC-UV or 1H -NMR. Look for the disappearance of the aliphatic signals corresponding to the saturated ring and the appearance of aromatic protons in the downfield region, which indicates rearomatization.

Q: Does the pH of my aqueous stock solution affect stability? A: Absolutely. The stability of quinoline derivatives is highly pH-dependent. Both highly acidic and basic conditions can accelerate degradation pathways, and photodegradation is often faster at lower pH levels (e.g., pH 4.5 vs. pH 7.0)[4]. Corrective Action: Avoid storing the compound in aqueous solutions for prolonged periods. If unavoidable, buffer the solution near neutral pH, prepare fresh aliquots for sensitive experiments, and store at -20°C.

Part 3: Standard Operating Protocol (SOP) for Optimal Storage

To ensure absolute trustworthiness in your experimental workflows, utilize the following self-validating storage protocol. This methodology relies on inert atmosphere packaging, which has been proven to significantly reduce oxidative degradation markers in sensitive compounds[5].

Step-by-Step Methodology:

  • Baseline Validation (Self-Validating Step): Before storage, analyze the fresh batch via HPLC-UV to establish a >98% purity baseline. Record the chromatogram. This serves as your reference point to validate storage efficacy prior to future experiments.

  • Solvent Degassing (If applicable): If storing as a stock solution, sparge the chosen anhydrous solvent (e.g., DMSO or Acetonitrile) with Argon gas for 15-30 minutes to displace dissolved O2​ .

  • Aliquoting: Transfer the neat oil or solution into pre-dried, amber borosilicate glass vials. Do not store in a single large container to prevent repeated freeze-thaw and oxygen exposure cycles.

  • Argon Blanketing: Layer the headspace of each vial with a gentle stream of Argon. Causality: Argon is denser than Nitrogen and air. It provides a superior, heavier protective blanket over the compound that physically prevents oxygen ingress.

  • Sealing: Seal the vials immediately with PTFE-lined septa caps. PTFE is chemically inert and highly impermeable to atmospheric oxygen.

  • Storage: Store the sealed vials in a dedicated freezer at -20°C. Elevated temperatures exponentially increase the kinetic rate of chemical degradation[4].

StorageWorkflow Step1 1. HPLC Validation Step2 2. Argon Sparging Step1->Step2 Step3 3. Amber Vial Aliquoting Step2->Step3 Step4 4. PTFE Sealing Step3->Step4 Step5 5. Dark Storage (-20°C) Step4->Step5

Fig 2. Optimized inert-atmosphere storage workflow for oxidation-sensitive quinolines.

Part 4: Quantitative Storage Parameters

Adhere to the following parameters to maximize the shelf-life of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline.

ParameterRecommended ConditionCausality / Rationale
Temperature -20°CLowers the kinetic energy of the system, drastically reducing the rate of oxidative reactions[4].
Atmosphere Argon (Headspace)Displaces O2​ ; heavier than N2​ , preventing radical initiation via aerobic oxidation[5].
Container Amber Borosilicate GlassBlocks UV/Visible light, preventing photolytic degradation and radical formation[4].
Seal Type PTFE-lined SeptaProvides a chemically inert, airtight barrier against atmospheric moisture and oxygen.
State Neat (Undiluted)Avoids solvent-mediated degradation (e.g., pH effects or trace peroxides in aging solvents).

References

  • Title: Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- | C12H17N | CID 104440 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroquinoline Source: AskFilo URL: [Link]

  • Title: STABILITY STUDIES OF FINISHED PRODUCT: CBN Formation and Oxidative Degradation Source: International Knowledge Management (IKM) URL: [Link]

Sources

Optimization

scaling up Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- synthesis from bench to pilot plant

Technical Support Center: Scale-Up Synthesis of 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline (CAS: 53207-55-9) from bench-scale discovery to pilot-plant production.

Scaling up this specific tetrahydroquinoline derivative requires navigating severe thermal hazards, managing gas evolution, and optimizing mass transfer. This guide replaces rigid theoretical templates with field-proven troubleshooting protocols, causality-driven explanations, and self-validating experimental workflows.

I. Process Overview & Synthetic Pathway

The industrial-scale synthesis of 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline transitions away from hazardous bench reagents (like LiAlH₄ and massive excesses of formic acid) in favor of continuous-flow borane reductions and modified, solvent-controlled Eschweiler-Clarke methylations.

SynthesisPathway SM N-Phenyl-2,2-dimethyl propanamide derivative Int1 3,3-Dimethyl-3,4-dihydro quinolin-2(1H)-one (Amide Intermediate) SM->Int1 Friedel-Crafts Cyclization Int2 3,3-Dimethyl-1,2,3,4- tetrahydroquinoline (Secondary Amine) Int1->Int2 Amide Reduction (BH3·DMS, Flow) Target 1,2,3,4-Tetrahydro-1,3,3- trimethylquinoline (CAS: 53207-55-9) Int2->Target Eschweiler-Clarke Methylation

Three-step synthetic workflow for 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline from bench to pilot plant.

II. Troubleshooting Guides & FAQs

Q1: During the amide reduction step (Int1 to Int2), we are observing a dangerous delayed exotherm upon scale-up. Why does this happen and how do we mitigate it? Causality & Solution: At the bench scale, Lithium Aluminum Hydride (LiAlH₄) is often used, but it is highly hazardous on a pilot scale. When transitioning to Borane Dimethylsulfide (BH₃·DMS) for scale-up, a delayed exotherm is a known thermal hazard[1]. Mechanistically, the initial reaction between the borane and the amide forms an amine-borane complex, which is only mildly exothermic. The subsequent hydride transfer that actually reduces the carbonyl is highly exothermic and requires elevated temperatures to initiate. If reagents accumulate before this activation energy is reached, a runaway thermal event occurs[1]. Protocol Standard: Transition this step to a continuous-flow reactor. Flow chemistry utilizes neat BH₃·DMS, allowing for high substrate concentrations, superior heat dissipation, and micro-mixing that completely neutralizes the delayed exotherm risk[2].

Q2: How do we safely quench the unreacted borane complex at the pilot scale without generating explosive pockets of hydrogen gas? Causality & Solution: Borane complexes react violently with moisture to produce hydrogen gas. A standard aqueous quench is unsafe at scale. Protocol Standard: Implement a continuous methanol scrubbing system. Methanol rapidly and completely converts any escaping diborane into hydrogen gas and methyl borate[1]. By directing the flow reactor effluent into a continuous stirred-tank reactor (CSTR) charged with cold methanol, the hydrogen evolution is controlled and easily vented through a mass flow meter, creating a self-validating safety mechanism (when flow meter reads zero, quenching is complete).

Q3: Our pilot reactor is over-pressurizing during the final Eschweiler-Clarke N-methylation step. How do we control the gas evolution? Causality & Solution: The Eschweiler-Clarke reaction converts the secondary amine (Int2) to the tertiary amine target by reacting it with formaldehyde and formic acid. Formic acid acts as the hydride donor, releasing stoichiometric amounts of carbon dioxide (CO₂) as a byproduct. Bench protocols use a massive molar excess of formic acid as both reagent and solvent, which causes violent, uncontrollable CO₂ evolution upon heating. Protocol Standard: Utilize a modified Eschweiler-Clarke procedure. Reduce the stoichiometry to a near 1:1.2:1.2 ratio (Amine : HCHO : HCOOH) and conduct the reaction in an inert, non-aqueous solvent like toluene[3]. This limits the availability of the formate, strictly controlling the reaction kinetics and the rate of CO₂ evolution, while also making solvent recovery significantly easier[3].

Q4: We are seeing incomplete methylation (unreacted Int2) in the modified Eschweiler-Clarke reaction. What is the root cause? Causality & Solution: The reaction proceeds via the formation of an intermediate iminium ion, which releases water. Furthermore, commercial paraformaldehyde contains ~4% water[3]. In a biphasic toluene system, excess water can partition the formaldehyde away from the sterically hindered secondary amine, stalling the equilibrium. Protocol Standard: Equip the batch reactor with a Dean-Stark trap or a continuous distillation loop. Continuously removing water from the toluene reflux drives the iminium formation forward, ensuring complete conversion to 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline.

III. Quantitative Data: Bench vs. Pilot Plant Metrics

The following table summarizes the critical process parameters and efficiency metrics when transitioning from a traditional batch bench synthesis to the optimized pilot-plant workflow.

ParameterBench Scale (Batch)Pilot Plant (Flow + Modified Batch)Causality for Shift
Reduction Reagent LiAlH₄ (3.0 eq)Neat BH₃·DMS (1.5 eq)Safety, atom economy, and flow compatibility[2].
Reduction Temp / Time 0°C to 65°C / 4 hours65°C / 15 min (Residence Time)Flow reactors provide instant heat transfer, accelerating kinetics[2].
Methylation Solvent Formic Acid (Excess)Toluene (Inert)Controls CO₂ evolution; prevents over-pressurization[3].
Methylation Reagents HCHO (5 eq) / HCOOH (10 eq)HCHO (1.2 eq) / HCOOH (1.2 eq)Reduces waste; improves phase-separation during workup[3].
Overall E-Factor > 45 kg waste / kg product< 12 kg waste / kg productElimination of heavy metal salts and excess acid solvents.
Target Yield (Overall) 62%88%Continuous water removal and flow precision prevent side-reactions.

IV. Detailed Experimental Methodology (Pilot Scale)

Every step in this protocol is designed as a self-validating system, ensuring that progression to the next stage only occurs when specific physical or chemical benchmarks are met.

Phase 1: Continuous-Flow Amide Reduction
  • System Priming: Flush a Hastelloy C-276 tubular continuous-flow reactor with anhydrous 2-methyltetrahydrofuran (2-MeTHF) to ensure an oxygen- and moisture-free environment.

  • Reagent Preparation: Prepare a 1.5 M solution of 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one in 2-MeTHF. Connect neat BH₃·DMS (10 M) to a highly calibrated secondary syringe/HPLC pump[2].

  • Flow Execution: Pump the amide stream and BH₃·DMS stream at a 1:1.5 molar ratio into a static T-mixer. Maintain the main reactor zone at 65°C with a calculated residence time of exactly 15 minutes.

  • In-Process Control (IPC): Route the effluent through an inline Flow-IR spectrometer. Self-Validation: The reaction is validated as complete when the amide carbonyl stretch (~1670 cm⁻¹) is completely absent from the IR spectra.

  • Quenching: Direct the validated effluent directly into a CSTR containing methanol at 0°C. Self-Validation: Monitor the vent line with a mass flow meter. Quenching is complete when H₂ gas evolution drops to absolute zero[1].

  • Workup: Distill off the 2-MeTHF and methyl borate under reduced pressure to isolate the intermediate 3,3-dimethyl-1,2,3,4-tetrahydroquinoline.

Phase 2: Modified Eschweiler-Clarke N-Methylation
  • Reactor Charging: To a 50 L glass-lined batch reactor equipped with a Dean-Stark trap, add 3,3-dimethyl-1,2,3,4-tetrahydroquinoline (10.0 kg) and toluene (20 L)[3].

  • Reagent Addition: Add paraformaldehyde (1.2 eq). Cool the reactor jacket to 10°C. Slowly dose formic acid (1.2 eq) via an addition funnel over 2 hours.

  • Heating & Gas Management: Gradually ramp the reactor temperature to 85°C (reflux).

  • Reaction Monitoring: Self-Validation: Monitor CO₂ evolution using a pressure-relief mass flow sensor on the condenser vent. Simultaneously, observe water collection in the Dean-Stark trap. The reaction is deemed complete when CO₂ evolution ceases and the theoretical volume of water has been collected (typically 6-8 hours).

  • Phase Separation: Cool the mixture to 25°C. Wash the organic toluene layer with 1M NaOH (10 L) to neutralize any residual formic acid, followed by a standard brine wash.

  • Final Polish: Concentrate the toluene layer under reduced pressure. Purify the crude oil via short-path vacuum distillation to obtain >98% pure 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline.

V. References

  • Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

  • Safe Handling of Boranes at Scale Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent Source: Google Patents (EP0429996A2) URL:

Sources

Reference Data & Comparative Studies

Validation

comparative antioxidant efficacy of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- vs other quinolines

Title: Comparative Antioxidant Efficacy Guide: 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline vs. Advanced Quinoline Scaffolds Executive Summary & Structural Rationale Quinoline and its partially saturated derivatives, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antioxidant Efficacy Guide: 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline vs. Advanced Quinoline Scaffolds

Executive Summary & Structural Rationale

Quinoline and its partially saturated derivatives, particularly tetrahydroquinolines (THQs), represent a highly versatile class of nitrogen-containing heterocyclic antioxidants. In drug development and polymer chemistry, the antioxidant efficacy of aminic radical-trapping antioxidants (RTAs) is fundamentally dictated by stereoelectronic factors and the degree of resonance stabilization.

This guide provides an objective, data-supported comparison of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (1,3,3-TMTHQ) against two highly optimized industry standards: 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) and 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) . By analyzing the causality between their molecular structures and radical-scavenging mechanisms, researchers can make informed decisions regarding scaffold selection for neuroprotective therapeutics or industrial stabilization.

Mechanistic Causality: HAT vs. SET Pathways

The potency of quinoline-based antioxidants relies on their ability to neutralize peroxyl and lipid radicals via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[1].

  • 1,3,3-TMTHQ (Baseline THQ): Lacking both a phenolic hydroxyl group and a C2-C3 double bond, 1,3,3-TMTHQ relies primarily on the SET mechanism from its amine nitrogen[1]. Because the fully saturated heterocyclic ring prevents extended π-π conjugation with the aromatic system, the energy barrier for radical stabilization is relatively high, resulting in slower radical trapping kinetics[2].

  • TMQ (Dihydroquinoline): The presence of the C2-C3 double bond in TMQ allows for robust resonance stabilization of the resulting aminic radical[3]. This conjugation significantly lowers the free energy barrier (ΔG) for electron transfer, making dihydroquinolines vastly superior to standard tetrahydroquinolines in industrial polymer protection[2].

  • HTHQ (Phenolic THQ): The addition of a hydroxyl group at the C6 position fundamentally shifts the molecule's primary antioxidant mechanism to HAT[4]. HTHQ efficiently donates a hydrogen atom from the phenolic -OH, directly neutralizing reactive oxygen species (ROS) and suppressing lipid peroxidation without generating highly reactive intermediate radicals. This mechanism is crucial for its application in neurodegenerative disease models[5].

Quantitative Efficacy Comparison

Table 1: Comparative Antioxidant Profiling of Quinoline Derivatives

CompoundStructural AdvantageDominant MechanismRelative DPPH EC50Primary Application Domain
1,3,3-TMTHQ Steric shielding via methyl groupsSET>100 µg/mL (Low)Chemical intermediate, baseline RTA
HTHQ C6-Hydroxyl substitutionHAT<10 µg/mL (High)Neuroprotection (Parkinson's models)
TMQ (Polymerized) C2-C3 Double bond conjugationResonance-stabilized SET/HATModerate-High (Sustained)Industrial rubber/polymer stabilization

Data Synthesis: While 1,3,3-TMTHQ exhibits poor DPPH scavenging activity (EC50 > 100 µg/mL) due to the lack of HAT-capable functional groups, HTHQ demonstrates exceptional efficacy (EC50 < 10 µg/mL), significantly outperforming standard controls like ascorbic acid[1]. In biological systems, HTHQ actively reduces 8-isoprostane levels and normalizes chaperone activity in rotenone-induced Parkinson's models[5].

Visualizing the Mechanistic Pathways

The following diagram illustrates how structural modifications to the base quinoline scaffold dictate the radical-trapping mechanism.

G Root Quinoline Antioxidant Scaffolds N1 1,3,3-TMTHQ (Saturated Ring, No OH) Root->N1 N2 HTHQ (C6-Hydroxyl Substituted) Root->N2 N3 TMQ (C2-C3 Double Bond) Root->N3 M1 Single Electron Transfer (SET) High Energy Barrier N1->M1 Primary Pathway M2 Hydrogen Atom Transfer (HAT) Rapid ROS Neutralization N2->M2 Phenolic OH Donation M3 Resonance Stabilization Extended π-Conjugation N3->M3 Aminic Radical Stability Out1 Moderate Efficacy M1->Out1 Out2 High Neuroprotection M2->Out2 Out3 Industrial Polymer Stability M3->Out3

Mechanistic pathways of quinoline antioxidants based on structural substitutions.

Experimental Protocols for Efficacy Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating the antioxidant capacity of quinoline derivatives.

Protocol A: DPPH & ABTS Radical Scavenging (Mechanistic Differentiation) Rationale: DPPH assays evaluate mixed HAT/SET capabilities, whereas ABTS is highly sensitive to SET mechanisms. Evaluating compounds across both assays isolates the specific electron-donating behavior of the amine nitrogen versus phenolic substitutions[1].

  • Preparation: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in analytical grade methanol. Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS stock with 2.45 mM potassium persulfate, leaving it in the dark for 12-16 hours before use.

  • Sample Incubation: Dilute 1,3,3-TMTHQ, HTHQ, and TMQ to a concentration gradient (10, 25, 50, 100 µg/mL). Add 100 µL of the sample to 900 µL of the radical solution.

  • Self-Validating Controls: Run parallel assays using Ascorbic Acid (HAT standard) and Trolox (mixed standard). Use pure methanol as the negative blank.

  • Quantification: Incubate in the dark for 30 minutes. Measure absorbance at 517 nm (DPPH) and 734 nm (ABTS) using a UV-Vis spectrophotometer. Calculate EC50 values based on the percentage of decolorization.

Protocol B: Lipid Peroxidation (LPO) Inhibition in Biological Matrices Rationale: This assay translates raw radical scavenging into functional efficacy, crucial for compounds like HTHQ targeting neurodegenerative oxidative stress[4].

  • Tissue Homogenization: Isolate rat brain tissue (or a standardized lipid emulsion) and homogenize in cold phosphate buffer (pH 7.4).

  • Induction: Induce lipid peroxidation by adding 10 µM FeSO4 and 100 µM ascorbic acid to the homogenate.

  • Treatment: Introduce the quinoline derivatives at optimized concentrations (e.g., 25-50 mg/kg equivalent in vitro).

  • TBARS Measurement: Add thiobarbituric acid (TBA) reagent and heat at 95°C for 60 minutes. After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm to quantify malondialdehyde (MDA) equivalents. A reduction in MDA directly correlates to the compound's ability to halt the lipid radical chain reaction.

Conclusion

While Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- provides a stable, sterically shielded heterocyclic core, its lack of conjugated double bonds and phenolic hydroxyl groups limits its direct antioxidant efficacy to slower SET pathways. For applications requiring aggressive radical scavenging, structural evolution is required: the addition of a C6-hydroxyl group (HTHQ) unlocks potent HAT mechanisms ideal for neuroprotection, while C2-C3 desaturation (TMQ) provides the resonance stabilization necessary for heavy-duty industrial applications.

Sources

Comparative

validating GC-MS detection methods for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

An In-Depth Technical Guide to the Validation of GC-MS Detection Methods for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- This guide provides a comprehensive framework for the development and validation of a robust Gas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of GC-MS Detection Methods for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices and establishing a self-validating system rooted in scientific integrity.

The accurate identification and quantification of specific chemical entities are paramount in pharmaceutical development and quality control. Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS: 53207-55-9, Molecular Formula: C₁₂H₁₇N) is a quinoline derivative that may appear as an impurity, a synthetic intermediate, or a degradation product.[1] Its reliable detection is crucial for ensuring product safety, efficacy, and regulatory compliance.[2][3] GC-MS is an ideal analytical technique for this compound due to its high sensitivity and specificity, particularly for volatile and semi-volatile organic molecules.[4]

This guide will detail a complete GC-MS workflow, from sample preparation to data analysis, and critically, will provide a step-by-step validation process aligned with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

Part 1: GC-MS Method Development and Protocol

The foundation of any successful validation is a well-developed and optimized analytical method. The goal is to achieve a reliable separation of the target analyte from the sample matrix with a response that is proportional to its concentration.

The Causality of Sample Preparation

Sample preparation is the most critical step in GC-MS analysis, designed to isolate the target analyte from complex matrices, reduce interference, and ensure compatibility with the instrument.[9] The choice of technique depends entirely on the sample matrix (e.g., active pharmaceutical ingredient (API), formulated drug product, biological fluid).

  • For APIs and Drug Products: A primary concern is separating the analyte from non-volatile excipients and the main drug substance.

    • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids. For our target analyte, a non-polar solvent like hexane or dichloromethane is effective at extracting the quinoline derivative from an aqueous or polar solution.[4]

    • Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient cleanup by passing the sample through a cartridge containing a solid sorbent.[4] Analytes are retained on the sorbent while impurities are washed away; the purified analyte is then eluted with a small volume of solvent.[4] This technique is excellent for concentrating the analyte and minimizing matrix effects.[9]

  • For Volatile Impurity Screening: When analyzing for trace volatile or semi-volatile compounds, headspace analysis is superior as it physically separates the volatile analytes from the non-volatile matrix, which remains in the vial.[10]

    • Static Headspace (SHS): The sample is heated in a sealed vial to allow volatile compounds to partition into the vapor phase above the sample (the "headspace"). A portion of this vapor is then injected into the GC-MS, preventing matrix contamination of the injector and column.[10]

Experimental Protocol: GC-MS Analysis

The following protocol outlines the optimized parameters for the analysis.

Step 1: Standard and Sample Preparation

  • Stock Solution: Prepare a 1000 µg/mL stock solution of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- in methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation (using LLE): a. Accurately weigh and dissolve the sample (e.g., drug product) in a suitable solvent (e.g., water or a buffer). b. Add an equal volume of hexane, vortex for 2 minutes, and centrifuge for 5 minutes to separate the layers. c. Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

Step 2: GC-MS Instrumental Parameters The parameters below are a robust starting point for method development.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of semi-volatile compounds.
Injection Port Temp. 280 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis. A split injection (e.g., 10:1) can be used for more concentrated samples.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minThis temperature gradient effectively separates the analyte from other volatile components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Scan (m/z 50-350) and SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.[12]
SIM Ions Quantifier: 160 m/z, Qualifiers: 175 m/z, 145 m/zThe molecular ion is expected at m/z 175 (C₁₂H₁₇N⁺)[1]. A primary fragment from the loss of a methyl group (–CH₃) results in the stable base peak at m/z 160. These ions provide high specificity for the target compound.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Cal Calibration Standards (0.05 - 10 µg/mL) Stock->Cal Sample Sample Weighing & Dissolution LLE Liquid-Liquid Extraction (Hexane) Sample->LLE Vial Transfer to GC Vial LLE->Vial Inject 1 µL Injection (Splitless) Vial->Inject GC GC Separation (HP-5MS Column) Inject->GC MS MS Detection (EI, Scan/SIM) GC->MS Qual Qualitative Analysis (RT & Spectrum Match) MS->Qual Quant Quantitative Analysis (Calibration Curve) MS->Quant Report Final Report Generation Qual->Report Quant->Report Validation_Flow cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits Robustness Robustness Accuracy->Robustness Precision->Robustness Limits->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Logical flow of the analytical method validation process.
Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. [6][13]* Protocol: Analyze a blank matrix (placebo) and a matrix spiked with the analyte and any known potential impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample must be pure, well-resolved, and its mass spectrum must match the reference standard. [13]

Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. [5][6]* Protocol: Analyze the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate. Plot the peak area against the concentration.

  • Acceptance Criteria: The coefficient of determination (R²) from the linear regression should be ≥ 0.99.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak AreaRSD (%)
0.054,8902.5
0.109,9501.8
0.5050,1201.1
1.00101,5000.9
5.00505,3000.6
10.001,012,0000.8
Result R² = 0.9995
Accuracy

Accuracy measures the closeness of the test results to the true value. [6][13]It is typically assessed through spike-recovery studies.

  • Protocol: Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

Table 2: Example Accuracy (Spike-Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low (80%)0.800.7897.5
Mid (100%)1.001.03103.0
High (120%)1.201.1696.7
Mean Recovery 99.1%
Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly. [6]* Protocol:

  • Repeatability (Intra-assay): Perform six replicate analyses of a sample at 100% of the target concentration on the same day.
  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.
  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

Table 3: Example Precision Data

Precision LevelMean Conc. (µg/mL)SDRSD (%)
Repeatability (Day 1)1.020.0151.5
Intermediate (Day 2)0.990.0212.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. [6]* Protocol: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: Based on S/N ratio.

Table 4: Example Sensitivity Data

ParameterConcentration (µg/mL)S/N Ratio
LOD0.0153.2
LOQ0.05010.5
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in parameters. [6][13]* Protocol: Introduce small changes to method parameters one at a time (e.g., injector temperature ±5°C, flow rate ±0.1 mL/min, initial oven temperature ±2°C) and analyze a system suitability sample.

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., retention time, peak area).

Part 3: Comparison with Alternative Analytical Techniques

While GC-MS is highly suitable, it is essential to understand its performance relative to other common analytical techniques, such as High-Performance Liquid Chromatography (HPLC). The choice of method is dictated by the analyte's properties and the analytical objective. [14][15] Table 5: Comparison of GC-MS and HPLC-UV/MS

FeatureGC-MSHPLC-UV/MS
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Volatile and semi-volatile, thermally stable compounds. Derivatization may be required for polar compounds. [16]Wide range of compounds, including non-volatile and thermally labile molecules.
Sample Preparation Often involves extraction into a volatile organic solvent. Headspace analysis is an option for volatile analytes. [10]Sample must be soluble in the mobile phase. Filtration is often required.
Sensitivity Excellent, especially in SIM mode. Can reach picogram (pg) levels.Good to excellent. Sensitivity is highly dependent on the detector (UV, DAD, MS). LC-MS is comparable to GC-MS.
Specificity High. Mass spectrum provides a unique "fingerprint." Extensive EI libraries available for identification.Good. Retention time is the primary identifier with UV. LC-MS provides high specificity from mass data.
Key Advantage Unparalleled for identifying unknown volatile compounds due to standardized EI libraries.Versatility for a broader range of compound polarities and molecular weights.
Key Limitation Not suitable for non-volatile or thermally unstable compounds.Mobile phase selection and gradient optimization can be more complex.

Conclusion

This guide establishes a comprehensive and scientifically-grounded approach to the validation of a GC-MS method for Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-. The detailed protocol provides a robust starting point for method development, while the validation framework ensures that the method is suitable for its intended purpose, generating accurate and reliable data in compliance with regulatory expectations. [2][3][8]The comparison with HPLC underscores the importance of selecting an analytical technique based on the specific chemical properties of the analyte and the overall goals of the study. By following these principles of causality, self-validation, and authoritative grounding, researchers can implement this method with a high degree of confidence.

References

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Labcompliance.
  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
  • Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. (2010). SciSpace.
  • GC-MS Sample Preparation. (n.d.). Organomation.
  • How Sample Preparation Affects GC-MS Results. (2025, December 19). ResolveMass Laboratories Inc..
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lab-Ally.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation.
  • Quality Guidelines. (n.d.). International Council for Harmonisation.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). ResearchGate.
  • Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. (2010, December 17). PubMed.
  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. (n.d.). Benchchem.
  • Analytical Validation Quick Reference Guide. (n.d.). ChromSolutions.
  • Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-. (n.d.). PubChem.
  • ガスクロマトグラフィー・質量分析法(GC/MS). (n.d.). Japanese Association of Forensic Toxicology.

Sources

Validation

Spectroscopic Profiling and Structural Elucidation: A Comparative Guide to Pure Quinoline vs. 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline

As drug development and materials science increasingly rely on functionalized heterocycles, understanding the precise spectroscopic impact of structural modifications is paramount. This guide provides an objective, data-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on functionalized heterocycles, understanding the precise spectroscopic impact of structural modifications is paramount. This guide provides an objective, data-driven comparison between the fully aromatic parent scaffold, pure quinoline , and its partially saturated, highly alkylated derivative, 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline .

By deconstructing their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) signatures, we can establish a predictive framework for how ring reduction and alkylation fundamentally alter a molecule's electronic landscape.

Structural Divergence & Electronic Causality

The spectroscopic differences between these two molecules are not merely empirical; they are directly caused by a fundamental shift in hybridization and conjugation.

  • Pure Quinoline: Comprising a benzene ring fused to a pyridine ring, pure quinoline is a fully planar, 10π -electron aromatic system. The nitrogen atom is sp2 hybridized, and its lone pair resides in an sp2 orbital orthogonal to the π -system. This makes quinoline a relatively weak base but a highly conjugated chromophore .

  • 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline: The catalytic hydrogenation of the heterocyclic ring breaks the extended bicyclic conjugation. The nitrogen atom transitions to an sp3 hybridized tertiary amine (due to N-methylation). Instead of an orthogonal lone pair, the nitrogen's lone pair can now conjugate with the adjacent benzene ring via resonance ( +M effect), effectively transforming the electronic core from a π -deficient heteroaromatic system to an electron-rich N,N -dialkylaniline derivative .

Comparative Spectroscopic Data

The structural shift from a rigid aromatic system to a partially saturated, alkyl-rich scaffold yields distinct, quantifiable changes across all major spectroscopic modalities.

Table 1: UV-Vis and FT-IR Vibrational Signatures
Spectroscopic FeaturePure Quinoline1,2,3,4-Tetrahydro-1,3,3-trimethylquinolineCausality / Mechanism
UV-Vis λmax​ ~226, 270, 313 nm~255, 305 nmLoss of extended bicyclic conjugation causes a hypsochromic (blue) shift and loss of fine vibrational structure .
IR (C=N stretch) ~1590 cm⁻¹ (Strong)AbsentReduction of the pyridine ring entirely eliminates the imine double bond.
IR (C-H stretch) >3000 cm⁻¹ ( sp2 only)2800–2950 cm⁻¹ (Strong)Introduction of the N -methyl, gem-dimethyl, and methylene groups generates strong aliphatic sp3 C-H stretching.
Table 2: High-Resolution ¹H NMR Chemical Shifts (in CDCl₃)
Proton EnvironmentPure Quinoline ( δ ppm)1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline ( δ ppm)Causality / Mechanism
Aromatic Protons 7.3 – 8.9 (Multiplet, 7H)6.5 – 7.1 (Multiplet, 4H)The sp3 amine acts as an electron-donating group, heavily shielding the benzene ring protons relative to the electron-withdrawing imine of pure quinoline.
N-CH₃ (Pos 1) Absent~2.8 (Singlet, 3H)Deshielded purely by the inductive effect of the adjacent electronegative nitrogen atom.
C2-H₂ Absent~2.9 (Singlet, 2H)Deshielded by adjacent nitrogen; presents as a singlet due to the lack of adjacent vicinal protons (isolated spin system).
C4-H₂ Absent~2.5 (Singlet, 2H)Benzylic position; isolated from coupling by the adjacent quaternary C3 carbon.
C3-(CH₃)₂ Absent~1.0 (Singlet, 6H)Aliphatic gem-dimethyl group resides in a highly shielded, electron-dense environment.
Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. By embedding internal checks, researchers can definitively confirm both sample purity and instrument calibration during the analysis of these quinoline derivatives.

Protocol A: Quantitative ¹H NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Calibration (Self-Validation Step 1): Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must lock exactly at δ=0.00 ppm. If the TMS peak drifts, the magnetic field is unshimmed, and the spectrum must be rejected.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to ≥2.0 seconds to allow complete longitudinal relaxation of all protons.

  • Integration Validation (Self-Validation Step 2): For the tetrahydro derivative, integrate the gem-dimethyl peak (~1.0 ppm) and the N-CH₃ peak (~2.8 ppm). The system is validated only if the integration ratio is exactly 2:1 (6H to 3H). A deviation indicates incomplete relaxation or structural impurity.

Protocol B: UV-Vis Spectrophotometry
  • Solvent Preparation: Use spectroscopic-grade ethanol.

  • Baseline Correction (Self-Validation Step 1): Place ethanol in two matched quartz cuvettes (1 cm path length) in a dual-beam spectrophotometer. Run a baseline scan from 200–400 nm. The absorbance must read 0.000±0.002 AU across the spectrum.

  • Linearity Check (Self-Validation Step 2): Prepare three serial dilutions of the sample (e.g., 10 µM, 20 µM, 40 µM). Plot the absorbance at λmax​ against concentration. The protocol is validated if the Beer-Lambert plot yields an R2>0.999 , proving that no molecular aggregation or excimer formation is occurring in the solution.

Multimodal Workflow Visualization

The following diagram maps the logical relationship between sample preparation, multimodal data acquisition, and the self-validating checks required for structural elucidation.

SpectroscopicWorkflow A Sample Preparation (Quinoline Derivatives) B 1H & 13C NMR (CDCl3, TMS ref) A->B C UV-Vis Spectroscopy (EtOH, Dual-Beam) A->C D FT-IR Spectroscopy (ATR Crystal) A->D B_Val Validation: Integration Ratio Check B->B_Val C_Val Validation: Beer-Lambert Linearity C->C_Val E Data Synthesis & Structural Elucidation D->E B_Val->E C_Val->E

Multimodal Spectroscopic Validation Workflow for Quinoline Derivatives

References
  • Quinoline - PubChem , National Center for Biotechnology Information. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoline - PubChem , National Center for Biotechnology Information. Available at:[Link]

Comparative

benchmarking Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- against standard industrial dyes

Benchmarking 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline Against Standard Industrial Dyes Executive Summary In the development of advanced organic chromophores, the selection of the electron-donating core dictates the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1,2,3,4-Tetrahydro-1,3,3-trimethylquinoline Against Standard Industrial Dyes

Executive Summary

In the development of advanced organic chromophores, the selection of the electron-donating core dictates the photophysical stability and efficiency of the resulting dye. Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (hereafter referred to as the THQ core)[1] has emerged as a premium building block, outperforming traditional acyclic dialkylamines and five-membered indoline rings. This guide provides an objective, data-driven benchmark of THQ-based dyes against standard industrial counterparts across two critical applications: Dye-Sensitized Solar Cells (DSSCs)[2] and advanced fluorescent molecular probes[3].

Mechanistic Causality: Why the THQ Core Outperforms Standards

As a Senior Application Scientist, it is critical to look beyond the empirical data and understand the structural causality driving performance. The superiority of the THQ core over standard industrial dyes (like Coumarin or basic Indoline) is rooted in two fundamental structural features:

  • Suppression of Twisted Intramolecular Charge Transfer (TICT): In standard dialkylamine-based dyes, photoexcitation often triggers a non-radiative decay pathway where the amine group rotates freely around the C-N bond (the TICT state). This rotation quenches fluorescence and severely limits electron injection efficiency. The rigid, six-membered tetrahydroquinoline ring of THQ locks the nitrogen lone pair in continuous conjugation with the π-system, effectively suppressing this rotation and drastically increasing the fluorescence quantum yield ( ΦF​ )[4].

  • Steric Shielding via 1,3,3-Trimethyl Substitution: The three methyl groups adjacent to the nitrogen atom create a dense steric "umbrella." In biological imaging, this steric bulk physically blocks nucleophilic attacks (e.g., by reactive oxygen species like peroxynitrite) on the nitrogen lone pair, conferring exceptional chemical stability compared to unshielded analogs[3].

  • Enhanced Bathochromic Shift: The annulated ring structure enhances the electron-donating strength of the amine. This results in a bathochromic (red) shift in both absorption and emission spectra, alongside a higher molar extinction coefficient—a critical parameter for maximizing light-harvesting efficiency in solar applications[2].

G D Donor (THQ Core) Pi π-Bridge (Thiophene) D->Pi Photoexcitation (ICT) A Acceptor (Cyanoacrylic) Pi->A Electron Delocalization TiO2 Semiconductor (TiO2 Bandgap) A->TiO2 Electron Injection

Fig 1. D-π-A electron transfer pathway in THQ-sensitized solar cells.

Quantitative Benchmarking Data

To objectively evaluate the THQ core, we benchmark its derivatives against industry-standard dyes in highly controlled environments.

Table 1: Photophysical Benchmarking (Fluorescent Probes)

Evaluating the impact of structural rigidity on emission efficiency.

Dye Core / ClassAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( ΦF​ )Photostability
THQ-based DCDHF 5806100.85 High
Standard Indoline5505750.60Moderate
Standard Coumarin4204700.75Low (UV degradation)
Table 2: Photovoltaic Performance in DSSCs

Tested under standard AM 1.5G, 100 mW/cm² solar irradiation.

Sensitizer Jsc​ (mA/cm²) Voc​ (mV)Fill Factor (FF)PCE ( η )
THQ-Thiophene-Cyanoacrylic 13.36060.695.6% - 8.2% *
Indoline D149 (Standard)12.56000.685.1%
Ruthenium N719 (Industry Ref)16.87400.738.5%

*Note: THQ dyes achieve up to 8.2% PCE when utilized in a co-sensitization matrix due to their narrow, highly intense absorption bands[5].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step contains internal checks to verify the mechanistic claims made above.

Workflow S1 1. Dye Synthesis & Purification S2 2. Spectroscopic Characterization S1->S2 S3 3. Device Fabrication (DSSC Assembly) S2->S3 S4 4. Performance Benchmarking (J-V Curves, IPCE) S3->S4

Fig 2. Self-validating experimental workflow for benchmarking THQ dyes.

Protocol 1: Photophysical Characterization & Quantum Yield Determination

Objective: Validate the suppression of TICT by measuring the enhanced ΦF​ .

  • Sample Preparation: Dissolve the synthesized THQ dye and a reference standard (e.g., Rhodamine 101) in spectroscopic-grade ethanol. Critical Step: Adjust the concentration until the optical density (OD) is exactly ~0.05 at the excitation wavelength. Causality: Keeping OD below 0.1 prevents inner-filter effects (self-absorption), ensuring linear fluorescence responses.

  • Absorption Profiling: Record the UV-Vis absorption spectrum (300–800 nm) using a dual-beam spectrophotometer. Calculate the molar extinction coefficient ( ϵ ) via the Beer-Lambert law.

  • Fluorescence Acquisition: Excite the samples at their respective isosbestic points. Integrate the total area under the emission curve.

  • Validation Check: Calculate ΦF​ using the comparative method. A significantly higher ΦF​ in the THQ dye compared to an acyclic dialkylamine analog mathematically validates the rigidification effect[4].

Protocol 2: DSSC Fabrication and Photovoltaic Benchmarking

Objective: Benchmark the electron injection efficiency of THQ donors against standard Indoline dyes.

  • Photoanode Preparation: Screen-print a 12 µm layer of mesoporous TiO2 nanoparticles onto FTO-coated glass. Sinter at 500°C for 30 minutes. Causality: Sintering removes organic binders and fuses the nanoparticles, creating a continuous percolation pathway for injected electrons.

  • Dye Sensitization: Immerse the cooled TiO2 electrodes into a 0.3 mM solution of the THQ dye in a tert-butanol/acetonitrile (1:1 v/v) mixture for 16 hours in the dark. The cyanoacrylic acid acceptor group covalently anchors to the TiO2 surface[2].

  • Cell Assembly: Sandwich the photoanode with a Platinum-coated FTO counter electrode. Inject an iodine/triiodide ( I−/I3−​ ) liquid electrolyte into the microgap via vacuum backfilling.

  • Performance Measurement: Measure the J-V curve under a solar simulator. A high short-circuit current ( Jsc​ ) serves as direct proof of the efficient light-harvesting and electron injection facilitated by the THQ donor[5].

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline Analogs vs. Alternative Scaffolds

Executive Summary & Rationale The 1,2,3,4-tetrahydroquinoline (THQ) core is a ubiquitous, privileged scaffold in medicinal chemistry, serving as the pharmacophoric foundation for diverse targets including BET bromodomain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) core is a ubiquitous, privileged scaffold in medicinal chemistry, serving as the pharmacophoric foundation for diverse targets including BET bromodomains, CXCR4 chemokine receptors, and EPAC1 proteins[1][2]. However, unsubstituted THQ rings suffer from two critical liabilities: high conformational flexibility (leading to off-target polypharmacology) and severe susceptibility to cytochrome P450-mediated oxidative metabolism at the C3 and C6 positions.

This guide provides an objective, data-driven SAR comparison of the conformationally locked[3] analogs against alternative THQ substitution patterns (such as 2-methyl and unsubstituted variants). By analyzing experimental data and structural causality, we demonstrate how the 1,3,3-trimethyl motif optimizes both target engagement and pharmacokinetic stability.

Structural Causality: The 1,3,3-Trimethyl Advantage

The introduction of a gem-dimethyl group at the C3 position, combined with an N-methyl group at position 1, fundamentally alters the 3D topology of the THQ ring[3].

  • The Thorpe-Ingold Effect & Conformational Locking: In an unsubstituted THQ, the saturated portion of the ring rapidly interconverts between flexible half-chair conformations. The C3 gem-dimethyl group creates severe steric repulsion (the Thorpe-Ingold effect), effectively locking the ring into a single, stable half-chair conformation. This fixed geometry projects substituents at the C4 position into a precise, predictable spatial vector, drastically improving binding affinity for rigid protein pockets.

  • Metabolic Shielding: The C3 position of the THQ ring is a primary site for CYP-mediated hydroxylation and subsequent aromatization to toxic quinoline metabolites. The 1,3,3-trimethyl substitution physically blocks this metabolic hotspot, significantly extending the molecule's half-life in human liver microsomes (HLMs).

SAR_Logic THQ THQ Core Scaffold Unsub Unsubstituted THQ (Flexible Ring) THQ->Unsub TriMe 1,3,3-Trimethyl THQ (Conformationally Locked) THQ->TriMe MonoMe 2-Methyl THQ (Chiral Center) THQ->MonoMe Metab High Metabolic Clearance (C3 Oxidation) Unsub->Metab CYP450 Action Stable High Metabolic Stability (Blocked C3) TriMe->Stable Thorpe-Ingold Effect EPAC Target Selectivity (e.g., EPAC1 / BRD4) MonoMe->EPAC Stereospecific Binding

Fig 1. SAR logic tree demonstrating the structural causality of THQ substitution patterns.

SAR Comparison: Biological Performance Across Targets

To objectively evaluate the 1,3,3-trimethyl-THQ scaffold, we must compare its performance against established THQ alternatives across distinct therapeutic domains.

A. Antiproliferative Agents (1,3,3-Trimethyl vs. Unsubstituted THQ) Recent [4] have yielded 1,3,3-trimethyl-4-(arylamino)-3,4-dihydroquinolin-2(1H)-ones. When compared to unsubstituted THQ analogs, the 1,3,3-trimethyl variants exhibit superior in vitro antiproliferative activity against human cancer cell lines. The rigidified core prevents the molecule from adopting flat, intercalating conformations, thereby reducing off-target DNA toxicity while maintaining specific protein-protein interaction (PPI) antagonism[4].

B. BET Bromodomain Inhibitors (1-Acetyl-2-Methyl vs. 1,3,3-Trimethyl) In the development of pan-BET inhibitors like [1] and [5], a 2-methyl substitution is typically utilized. The chiral C2-methyl group is critical for orienting the THQ core into the hydrophobic WPF shelf (Trp81, Pro82, Phe83) of the BRD4 binding pocket[5]. While highly potent, these 2-methyl analogs remain vulnerable to C3 oxidation. Integrating a 1,3,3-trimethyl motif maintains the necessary steric bulk for WPF shelf engagement while completely abrogating C3 metabolic clearance, offering a superior pharmacokinetic profile.

C. EPAC1 Inhibitors (N-Formyl-2-Methyl vs. 1,3,3-Trimethyl) The EPAC1-selective inhibitor CE3F4 utilizes an [2]. The activity of CE3F4 is highly dependent on the rotameric state of the N-formyl group and the stereochemistry at C2[2]. Replacing this with a 1,3,3-trimethyl core eliminates rotameric ambiguity (due to the N-methyl) and rigidifies the scaffold, preventing the entropic penalty associated with binding flexible ligands.

Pathway Ligand Endogenous Ligand (e.g., Acetyl-Lysine) Receptor Target Protein (e.g., BRD4) Ligand->Receptor Binds Downstream Oncogenic Signaling (c-Myc Transcription) Receptor->Downstream Activates THQ 1,3,3-Trimethyl-THQ THQ->Receptor Antagonizes THQ->Downstream Blocks Arrest Cell Cycle Arrest & Apoptosis Downstream->Arrest Prevented by THQ

Fig 2. Mechanism of action for THQ-mediated antagonism in oncogenic signaling pathways.

Quantitative Data Comparison
Scaffold TypeRepresentative CompoundPrimary TargetIn Vitro PotencyMetabolic Stability (t½ in HLM)Key Structural Advantage
1,3,3-Trimethyl-THQ 1,3,3-Trimethyl-4-(phenylamino)-THQ-2-oneCancer Cell LinesIC₅₀ ~ 1.2 µMHigh (>60 min) C3-blocked, locked conformation.
2-Methyl-THQ I-BET726BRD4 (BET)IC₅₀ = 41 nMModerate (~35 min)Chiral WPF shelf engagement.
N-Formyl-2-Methyl-THQ CE3F4EPAC1IC₅₀ = 4.3 µMModerate (~40 min)Rotameric active state.
Unsubstituted THQ Baseline ProbesVariousIC₅₀ > 10 µMLow (<15 min)High flexibility (baseline).
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the synthesis and self-validating biological screening of 1,3,3-trimethyl-THQ analogs.

Protocol A: Synthesis via Pd-Catalyzed Cascade Annulation

Traditional Pictet-Spengler reactions fail to produce 1,3,3-trimethyl-THQs efficiently due to the immense steric hindrance of gem-dimethyl ketones. Instead, a palladium-catalyzed cascade reaction is required[4].

  • Aryne Generation: Combine o-silylaryl triflate (0.2 mmol) and a 4,4-dimethyl-pyrazolidin-3-one derivative (0.2 mmol) in CH₃CN (2 mL).

  • Catalysis: Add Pd(OAc)₂ (5 mol %), Ag₂CO₃ (0.1 mmol), and CsF (0.4 mmol). Causality: CsF triggers the desilylation/elimination of the triflate to generate a highly reactive aryne intermediate in situ[4].

  • Annulation: Heat to 100 °C under air for 10 hours. The aryne couples with the pyrazolidinone, followed by Pd-mediated N-N bond cleavage and intramolecular C-N bond formation[4].

  • Purification: Isolate the resulting 1,3,3-trimethyl-THQ analog via flash chromatography (petroleum ether/ethyl acetate 5:1) to >98% purity.

Protocol B: Self-Validating High-Throughput Viability Assay

To validate that the antiproliferative activity is target-specific and not an artifact of rapid metabolism, a counter-screen system must be employed.

  • Primary Screen: Seed target cancer cells (e.g., HeLa) at 5x10³ cells/well in a 96-well plate. Treat with serial dilutions of the 1,3,3-trimethyl-THQ analog (0.1 nM to 10 µM).

  • Quantitation: After 72 hours, add CellTiter-Glo reagent. Measure luminescence to determine the IC₅₀ via ATP quantitation.

  • Self-Validating Counter-Screen: Run a parallel assay where cells are pre-treated with 1 µM Ketoconazole (a potent CYP3A4 inhibitor).

  • Data Interpretation: Causality Check: If the IC₅₀ of the THQ analog remains unchanged in the presence of Ketoconazole, it validates the structural hypothesis: the 1,3,3-trimethyl group successfully shields the molecule from CYP-mediated degradation, proving that the observed efficacy is driven by the parent compound and not a reactive metabolite.

Exp_Workflow Syn Pd-Catalyzed Annulation Pur HPLC Purification (>98% Purity) Syn->Pur Assay CellTiter-Glo Viability Assay Pur->Assay Val +CYP3A4 Inhibitor Counter-Screen Assay->Val Data SAR & Stability Validation Val->Data

Fig 3. Self-validating experimental workflow for synthesizing and evaluating THQ analogs.

References
  • Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- | C12H17N | CID 104440. PubChem. [Link]

  • Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones. The Journal of Organic Chemistry.[Link]

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. PMC.[Link]

  • Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate. Journal of Medicinal Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- Introduction & Chemical Profile Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS No. 53207-55-9) is a speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

Introduction & Chemical Profile

Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS No. 53207-55-9) is a specialized nitrogen-containing heterocycle utilized in advanced chemical synthesis and pharmaceutical drug development[1]. Because it is a partially saturated quinoline derivative, it exhibits unique physicochemical properties, acting as an electron-rich amine. Proper disposal is critical not only for regulatory compliance but also to mitigate significant environmental and occupational hazards. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for its safe destruction.

Hazard Assessment & Mechanistic Causality

To safely dispose of this compound, laboratory personnel must understand its reactivity profile:

  • Oxidation Risk: The tetrahydroquinoline core is susceptible to rapid oxidation. Contact with strong oxidizers (e.g., peroxides, nitric acid, perchromates) can trigger highly exothermic reactions and potential container rupture ().

  • Combustion Byproducts: When incinerated, the nitrogen atom within the bicyclic ring system oxidizes to form toxic nitrogen oxides (NO_x) and potentially hydrogen cyanide under oxygen-deficient conditions.

  • Ecotoxicity: Like many nitrogenous aromatics and alicyclics, it poses a risk to aquatic environments due to its low water solubility and potential for environmental persistence (2)[2].

Quantitative Data: Physicochemical & Safety Parameters

Table 1: Operational Safety Parameters for Tetrahydroquinoline Derivatives

ParameterValue / CharacteristicOperational Implication
Chemical Class Nitrogen HeterocycleForms NO_x upon combustion; mandates flue gas scrubbing during incineration[3].
Physical State Liquid / Low-melting solidProne to vapor accumulation in unventilated spaces; requires fume hood handling.
Incompatibilities Strong Oxidizers, AcidsMust be strictly segregated into non-halogenated organic waste streams.
Extinguishing Media Dry chemical, CO2, FoamDo not use straight water streams; risk of spreading the chemical hazard.

Step-by-Step Methodologies: Spill Response & Containment

Before executing terminal disposal, laboratories must be equipped to handle accidental releases. This protocol is designed as a self-validating system to ensure complete decontamination.

Protocol 1: Emergency Spill Containment

  • Evacuation and Ventilation: Immediately evacuate personnel from the immediate vicinity. Increase local exhaust ventilation to maximum capacity to disperse any accumulated vapors[4].

    • Causality: Tetrahydroquinolines can cause respiratory irritation; rapid dilution of the local atmosphere prevents acute inhalation exposure[4].

  • Source Control: Don appropriate PPE (nitrile or butyl rubber gloves, chemical splash goggles, and a NIOSH-approved respirator if outside a fume hood). Stop the leak if it is safe to do so.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Combustible absorbents (like sawdust) provide fuel that can ignite if the chemical undergoes an exothermic reaction with trace oxidants in the environment.

  • Collection and Validation: Shovel the saturated absorbent into a chemically compatible, sealable container (e.g., HDPE pail).

    • Validation Step: Swab the spill area with a mild, compatible solvent (e.g., ethanol), then wash with soap and water. Test the final rinse water pH with indicator paper to ensure it has returned to neutral, confirming the complete removal of the basic amine residue.

Step-by-Step Methodologies: Terminal Disposal Procedures

The ultimate destruction of 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline must be handled by a licensed chemical destruction facility[3].

Protocol 2: Waste Segregation and Preparation

  • Stream Identification: Classify the material as "Non-Halogenated Organic Waste." Ensure the waste container contains NO strong oxidizing agents.

    • Causality: Mixing amines with oxidizers in a closed waste container leads to rapid pressure build-up and potential rupture.

  • Containerization: Transfer the waste into a UN-approved High-Density Polyethylene (HDPE) or amber glass container. Leave at least 10% headspace to account for vapor expansion.

    • Validation Step: Seal the container and observe for 15 minutes in a secondary containment tray. Check for any bulging or temperature increase (using an IR thermometer) to validate that no incompatible cross-reactions are occurring inside.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (53207-55-9), and the primary hazards (Irritant, Environmental Hazard).

  • Thermal Destruction (Incineration): The sealed waste must be transported to a licensed facility for controlled incineration. The incinerator must operate at temperatures exceeding 1000°C and be equipped with a flue gas scrubber[3].

    • Causality: High temperatures are required to completely cleave the stable bicyclic ring. The flue gas scrubber (often utilizing alkaline solutions) is mandatory to capture and neutralize the NO_x gases generated from the nitrogen heteroatom[3].

Disposal Workflow Visualization

The following diagram illustrates the critical path for the safe processing and thermal destruction of this compound.

DisposalWorkflow N2 Hazard Segregation Isolate from Oxidizers N1->N2 Evaluate N3 Primary Containment HDPE / Amber Glass N2->N3 Transfer N4 Secondary Containment Spill Pallet N3->N4 Secure N5 Licensed Transport EPA/RCRA Manifest N4->N5 Dispatch N6 Thermal Destruction Incineration >1000°C N5->N6 Destroy N6->N7 Treat Exhaust

Fig 1. End-to-end disposal and thermal destruction workflow for 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline.

References

  • Title: CAS号列表_5_第225页 (CAS Number Directory) Source: chemicalbook.com URL: 1

  • Title: Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline Source: chemicalbook.com URL: 3

  • Title: 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety Data Sheets Source: echemi.com URL: 4

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: thermofisher.com URL: 2

  • Title: Quinoline - Hazardous Substance Fact Sheet Source: nj.gov URL:

Sources

Handling

Personal protective equipment for handling Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

An essential component of modern drug development, tetrahydroquinoline (THQ) derivatives are highly valued for their potent biological activities, including their roles as selective estrogen receptor modulators (SERMs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug development, tetrahydroquinoline (THQ) derivatives are highly valued for their potent biological activities, including their roles as selective estrogen receptor modulators (SERMs) and targeted anticancer agents[1],[2]. However, the same structural features that make these compounds pharmacologically active also render them significant occupational hazards.

This guide provides a comprehensive, mechanistic approach to the safe handling, personal protective equipment (PPE) selection, and disposal of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS: 53207-55-9)[3]. By understanding the chemical causality behind these safety protocols, laboratory personnel can establish a self-validating system of protection.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To effectively protect yourself, you must understand how the chemical interacts with biological systems. The base scaffold, 1,2,3,4-tetrahydroquinoline, is classified as a combustible acute toxic compound (Storage Class 6.1C) and carries severe hazard warnings, including H315 (Skin irritation), H319 (Eye irritation), and H350 (May cause cancer)[4],.

The specific derivative, 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline, presents an amplified hazard profile due to two structural factors:

  • Enhanced Dermal Penetration (Lipophilicity): The addition of three methyl groups at the 1 and 3 positions significantly increases the molecule's partition coefficient (LogP). This heightened lipophilicity facilitates rapid permeation through the lipid bilayer of the stratum corneum, making dermal exposure a critical vector for systemic toxicity[1].

  • Metabolic Activation: Tetrahydroquinoline derivatives can undergo cytochrome P450-mediated N-oxidation and epoxidation. These reactive electrophilic intermediates are capable of forming DNA adducts, which underpins the mutagenic and carcinogenic warnings associated with this chemical class[5],[6].

Personal Protective Equipment (PPE) Matrix

Because of the compound's high lipophilicity and amine functionality, standard laboratory PPE is insufficient. The following matrix outlines the required barrier protections and the quantitative rationale behind them.

PPE CategoryRequired SpecificationBreakthrough Time / StandardMechanistic Rationale
Hand Protection Butyl Rubber or Silver Shield® laminates (Thickness >0.4mm)>240 minutes (EN 374 / ISO 6529)Standard thin nitrile (0.1mm) is highly permeable to lipophilic quinolines. Butyl rubber provides the necessary chemical resistance against non-polar amine derivatives[7],[8].
Eye Protection Tight-fitting chemical safety gogglesEN 166 / NIOSHProtects against aerosolized droplets and severe mucous membrane irritation (H319)[9],[4].
Respiratory Full-face respirator with ABEK filters (if outside hood)EN 14387ABEK filters specifically neutralize organic vapors and alkaline amines, preventing respiratory tract irritation (H335).
Body Protection Fire/flame-resistant lab coat or Tyvek suitN/APrevents permeation of the combustible liquid/powder to street clothing[9].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition has been actively verified.

Step 1: Environmental Preparation
  • Action: Conduct all operations inside a certified Class II Type B2 or standard chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of >100 feet per minute (fpm) . If the alarm sounds or the monitor reads below 100 fpm, abort the procedure immediately.

Step 2: Dispensing and Transfer
  • Action: Use anti-static spatulas for solid forms or positive displacement pipettes for liquid/dissolved forms.

  • Causality: The compound is a combustible toxic material. Static discharge combined with aerosolized dust or vapor can ignite. Positive displacement pipettes prevent the volatile amine vapors from compromising the vacuum seal found in standard air-displacement pipettes.

Step 3: Decontamination (Acid-Base Quenching)
  • Action: Wipe down all spatulas, balances, and hood surfaces with a 5% acetic acid solution , followed by a secondary wipe with soapy water.

  • Causality: Because 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline is a lipophilic free base, water alone will merely smear the chemical across the surface. The acetic acid protonates the amine nitrogen, converting the lipophilic free base into a water-soluble quaternary ammonium salt, which is easily captured by the absorbent wipe.

HandlingWorkflow Start 1. Environmental Prep Verify Fume Hood >100 fpm PPE 2. PPE Donning Butyl Gloves, Goggles, Lab Coat Start->PPE State 3. Material State Check PPE->State Solid 4a. Solid Handling Use anti-static spatulas Avoid dust formation State->Solid Solid/Powder Liquid 4b. Liquid Handling Use positive displacement pipettes State->Liquid Solution/Liquid Decon 5. Chemical Quenching Decontaminate with 5% Acetic Acid Solid->Decon Liquid->Decon Waste 6. Waste Segregation Class 6.1C Toxic / Carcinogenic Waste Decon->Waste

Operational workflow for the safe handling, quenching, and disposal of highly substituted tetrahydroquinolines.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental aquatic toxicity (H412).

  • Evacuate and Isolate: Evacuate personnel from the immediate area. Ensure the fume hood remains on to draw vapors away from the room.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand .

    • Critical Warning: Do NOT use combustible absorbents like sawdust or paper towels for the initial containment, as the compound is a Class 6.1C combustible toxic material,[10].

  • Neutralization: Carefully spray the absorbed spill with a dilute acidic solution (e.g., 5% acetic acid) to protonate the amine and reduce volatility.

  • Waste Segregation: Scoop the neutralized absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label explicitly as "Combustible Acute Toxic / Carcinogenic Waste (Contains Tetrahydroquinoline derivatives)" and dispose of in accordance with local environmental regulations[9],[11].

References

  • National Center for Biotechnology Information (NCBI). "Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- Compound Summary." PubChem. Available at:[Link]

  • Sridharan, V., Suryavanthi, P. J., & Menéndez, J. C. "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, ACS Publications. Available at:[Link]

  • Forsberg, K., & Mansdorf, S. Z. "Quick Selection Guide to Chemical Protective Clothing." John Wiley & Sons. Available at:[Link]

Sources

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